molecular formula C27H29FN6O3 B15580890 Btk-IN-26

Btk-IN-26

Número de catálogo: B15580890
Peso molecular: 507.6 g/mol
Clave InChI: JIURUZAXNKNUJW-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Btk-IN-26 is a useful research compound. Its molecular formula is C27H29FN6O3 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H29FN6O3

Peso molecular

507.6 g/mol

Nombre IUPAC

N-[[4-[4-amino-7-[4-(hydroxymethyl)cyclohexyl]imidazo[5,1-f][1,2,4]triazin-5-yl]phenyl]methyl]-5-fluoro-2-(trideuteriomethoxy)benzamide

InChI

InChI=1S/C27H29FN6O3/c1-37-22-11-10-20(28)12-21(22)27(36)30-13-16-2-6-18(7-3-16)23-24-25(29)31-15-32-34(24)26(33-23)19-8-4-17(14-35)5-9-19/h2-3,6-7,10-12,15,17,19,35H,4-5,8-9,13-14H2,1H3,(H,30,36)(H2,29,31,32)/i1D3

Clave InChI

JIURUZAXNKNUJW-FIBGUPNXSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Btk-IN-26 in B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies.[1][2][3] As a key downstream mediator of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in the proliferation, differentiation, and survival of both normal and malignant B-cells.[2][3][4] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, leading to persistent BTK signaling that promotes tumor cell growth and survival.[1][2][5] The development of small molecule inhibitors targeting BTK has, therefore, revolutionized the treatment landscape for these diseases.[3][6] This technical guide focuses on the mechanism of action of Btk-IN-26, a novel investigational agent in the landscape of BTK-targeted therapies.

Core Mechanism of Action: Targeting the BTK Signaling Cascade

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase. Its primary mechanism of action involves the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][5]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream pathways that are essential for B-cell function. BTK is a central player in this cascade. Its activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and the activation of transcription factors such as NF-κB. These transcription factors are critical for the expression of genes involved in B-cell survival, proliferation, and migration.[1]

This compound, by inhibiting BTK, effectively blocks these downstream signaling events. This disruption of the pro-survival signaling emanating from the BCR ultimately leads to apoptosis (programmed cell death) of the malignant B-cells.

Figure 1. Simplified signaling pathway of this compound action.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various preclinical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)Assay Type
BTK [Data not publicly available] Biochemical Kinase Assay
Other Kinases[Data not publicly available]Kinome Profiling

Table 2: Cellular Potency in B-Cell Malignancy Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Assay Type
TMD8DLBCL (ABC subtype)[Data not publicly available]Cell Viability Assay (e.g., CellTiter-Glo)
REC-1Mantle Cell Lymphoma[Data not publicly available]Cell Viability Assay (e.g., CellTiter-Glo)
MEC-1Chronic Lymphocytic Leukemia[Data not publicly available]Cell Viability Assay (e.g., CellTiter-Glo)

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay for BTK Inhibition

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound (in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of This compound C Add this compound to Plate A->C B Prepare Kinase/ Substrate Mix D Add Kinase Mix B->D C->D E Initiate with ATP D->E F Incubate E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC₅₀ H->I

Figure 2. Workflow for the biochemical kinase assay.

Cell Viability Assay

This assay determines the effect of this compound on the viability and proliferation of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, REC-1, MEC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the B-cell malignancy cells into 96-well plates at a predetermined optimal density.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or vehicle control (medium with DMSO).

  • Incubate the treated cells for 72 hours.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action centered on the potent and selective inhibition of Bruton's tyrosine kinase, a critical node in the B-cell receptor signaling pathway. This targeted inhibition leads to the induction of apoptosis in malignant B-cells, highlighting its therapeutic potential in B-cell malignancies. The preclinical data, although not yet publicly available in its entirety, suggests a promising profile for this investigational agent.

Future research will likely focus on comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of B-cell cancers. Furthermore, clinical trials will be essential to determine its therapeutic window and clinical benefit in patients. The continued development of novel BTK inhibitors like this compound is crucial for expanding the therapeutic arsenal (B13267) against B-cell malignancies and overcoming potential resistance to existing therapies.

References

An In-Depth Technical Guide to the Structure and Synthesis of Btk-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-26. It details the compound's structure, inhibitory activity, and a putative synthesis protocol. Additionally, this guide outlines a detailed experimental methodology for assessing its impact on the B-cell receptor (BCR) signaling pathway, a critical pathway in various B-cell malignancies and autoimmune diseases.

Compound Structure and Activity

This compound, also identified as compound 18 in associated patent literature, is a potent inhibitor of Bruton's tyrosine kinase (Btk) and its C481S mutant. The chemical structure of this compound is provided below.

Chemical Structure of this compound:

Quantitative Inhibitory Activity:

The inhibitory potency of this compound against its target kinase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both wild-type Btk and the clinically relevant C481S mutant, which confers resistance to first-generation covalent Btk inhibitors.[1]

TargetIC50 (nM)
Btk (Wild-Type)0.7
Btk (C481S Mutant)0.8

Synthesis of this compound

The synthesis of this compound is detailed in the patent WO2022037649A1. While the complete, step-by-step experimental protocol from the patent is not publicly available, a general synthetic scheme for structurally related N,9-diphenyl-9H-purin-2-amine derivatives provides a likely pathway for its production. The following diagram illustrates a plausible synthetic workflow for this compound.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 2,4-dichloro-5-nitropyrimidine C Nucleophilic Aromatic Substitution A->C B Substituted Aniline B->C D Reduction of Nitro Group C->D E Cyclization D->E F This compound E->F

Caption: A potential synthetic workflow for this compound.

B-Cell Receptor (BCR) Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk acts as a key downstream mediator in this pathway. This compound exerts its therapeutic effect by inhibiting the kinase activity of Btk, thereby blocking downstream signaling and mitigating the pathological activity of B-cells.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Btk Lyn_Syk->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK

Caption: The B-cell receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To evaluate the efficacy of this compound in a laboratory setting, a Western blot analysis to measure the phosphorylation of Btk is a standard and informative assay.

Western Blot for Btk Phosphorylation

Objective: To determine the inhibitory effect of this compound on Btk autophosphorylation at Tyrosine 223 (Y223) in a relevant B-cell line (e.g., Ramos or TMD8).

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Btk (Tyr223)

    • Rabbit anti-total Btk

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for 1-2 hours.

  • BCR Stimulation:

    • Stimulate the B-cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce Btk phosphorylation.

    • Include an unstimulated control group.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Btk (Tyr223) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit IgG for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Btk and a loading control (GAPDH or β-actin).

Experimental Workflow Diagram:

Western_Blot_Workflow A Cell Culture & Treatment (this compound or DMSO) B BCR Stimulation (anti-IgM) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (p-Btk, Total Btk, Loading Control) F->G H Signal Detection & Analysis G->H

Caption: A generalized workflow for Western blot analysis of Btk phosphorylation.

References

Btk-IN-26: A Potent Covalent Inhibitor of Bruton's Tyrosine Kinase for Oncological and Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical regulator of B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target. Covalent inhibitors of BTK have demonstrated considerable clinical success by forming an irreversible bond with a specific cysteine residue (C481) in the active site of the kinase, leading to sustained inhibition.[1] However, the emergence of resistance, often through mutations at the C481 residue, necessitates the development of novel inhibitors. Btk-IN-26 is a potent, covalent inhibitor of BTK that has shown efficacy against both wild-type BTK and its clinically relevant C481S mutant. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity and providing context for its mechanism of action.

Core Data Presentation

The inhibitory potency of this compound was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both the wild-type and the C481S mutant form of BTK, a common resistance mutation.

Target IC50 (nM)
Wild-Type BTK0.7
BTK C481S Mutant0.8

Caption: In vitro inhibitory activity of this compound against wild-type and C481S mutant BTK.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that targets the cysteine residue at position 481 (C481) within the ATP-binding pocket of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are crucial for B-cell function.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of kinases, including BTK. Activated BTK then phosphorylates and activates downstream effectors, ultimately leading to the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Btk_IN_26 This compound Btk_IN_26->BTK Covalent Inhibition (at Cys481) DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound are outlined in the patent document WO2022037649A1. Due to the inability to access the full text of this patent, a generalized protocol for a typical in vitro BTK kinase inhibition assay is provided below for illustrative purposes.

General In Vitro BTK Kinase Inhibition Assay Protocol (Luminescent-Based)

This assay measures the amount of ADP produced, which is directly proportional to BTK kinase activity.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Dilute recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase buffer.

  • Assay Procedure :

    • Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add the BTK enzyme and substrate solution to initiate the pre-incubation.

    • Initiate the kinase reaction by adding the ATP solution. Final concentrations are typically in the range of 1-10 nM for the enzyme, 10-100 µM for ATP, and 0.1-1 mg/mL for the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature to allow for the conversion of ADP to ATP.

    • Add a luciferase/luciferin-containing reagent to produce a luminescent signal proportional to the amount of ADP generated.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for evaluating a covalent BTK inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Chemical Synthesis of this compound BiochemAssay Biochemical Assay (Wild-Type & Mutant BTK) Synthesis->BiochemAssay Determine IC50 CellAssay Cell-Based Assay (e.g., TMD8 cells) BiochemAssay->CellAssay Confirm Cellular Potency Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Assess Off-Target Effects PK Pharmacokinetics (PK) (e.g., in rodents) Selectivity->PK Proceed if Potent & Selective Efficacy Efficacy Studies (e.g., Xenograft Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General experimental workflow for the preclinical evaluation of a BTK inhibitor.

Conclusion

This compound is a highly potent covalent inhibitor of both wild-type BTK and the clinically important C481S resistance mutant. Its low nanomolar IC50 values suggest significant potential as a research tool for investigating BTK signaling in cancer and autoimmune models. Further detailed information regarding its synthesis, full in vitro profiling, and in vivo characteristics is contained within the patent literature, which will be essential for any advanced preclinical or clinical development. The continued exploration of next-generation covalent inhibitors like this compound is crucial for overcoming the challenges of acquired resistance in BTK-targeted therapies.

References

The Role of Btk-IN-26 in the B-cell Receptor Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element downstream of the B-cell receptor (BCR). Its activation is indispensable for the proliferation, differentiation, and survival of B-cells. Dysregulation of BTK activity is a hallmark of various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. Btk-IN-26 is a potent, novel inhibitor of BTK, demonstrating significant activity against both wild-type BTK and the C481S mutant, a common source of resistance to first-generation covalent BTK inhibitors. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the BCR signaling pathway, and detailed methodologies for its characterization.

This compound: A Potent Inhibitor of Wild-Type and Mutant BTK

This compound, also identified as compound 18 in patent literature, is a highly potent small molecule inhibitor of Bruton's tyrosine kinase. It exhibits exceptional activity against both the wild-type enzyme and the clinically relevant C481S mutant, which confers resistance to ibrutinib (B1684441) and other first-generation covalent inhibitors.[1][2][3][4][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar efficacy.

CompoundTargetIC50 (nM)
This compoundWild-Type BTK0.7
This compoundBTK C481S Mutant0.8

Table 1: In vitro inhibitory activity of this compound against wild-type and C481S mutant BTK.[1][2][3][4][5]

The B-cell Receptor Signaling Pathway and the Role of BTK

The B-cell receptor signaling cascade is initiated upon antigen binding to the BCR complex on the B-cell surface. This event triggers a series of intracellular phosphorylation events mediated by a host of kinases, with BTK playing a central role.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation Antigen Antigen Antigen->BCR Btk_IN_26 This compound Btk_IN_26->BTK

BCR signaling pathway and the inhibitory action of this compound.

Upon BCR activation, Src family kinases like LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This recruits and activates spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), a critical step that leads to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These molecules ultimately activate downstream pathways, including the NF-κB pathway, which is crucial for B-cell proliferation and survival. This compound exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

The characterization of BTK inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Materials:

  • Recombinant human BTK (wild-type and C481S mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add Inhibitor to 384-well Plate A->B C Add BTK Enzyme and Incubate B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate and Stop Reaction D->E F Measure ADP Production (Luminescence) E->F G Calculate IC50 F->G

Workflow for a biochemical BTK kinase inhibition assay.
Cellular Assay for BTK Autophosphorylation

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, which is a key marker of its activation.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • BCR stimulus (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-BTK (Y223), anti-total-BTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the B-cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-phospho-BTK (Y223) antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-BTK antibody to normalize for protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

B-Cell Proliferation Assay

This assay assesses the impact of the BTK inhibitor on the proliferation of B-cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the B-cell line in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent and promising inhibitor of BTK, demonstrating high efficacy against both wild-type and the resistance-conferring C481S mutant of the enzyme. Its ability to effectively shut down the B-cell receptor signaling pathway makes it a valuable tool for research into B-cell malignancies and autoimmune disorders. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel BTK inhibitors, facilitating the development of next-generation targeted therapies.

References

Unveiling the Precision of Btk-IN-26: A Deep Dive into its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the precision of a drug is paramount. Btk-IN-26, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a compound of significant interest due to its potent and highly selective inhibitory activity. This technical guide provides a comprehensive analysis of the selectivity profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

This compound distinguishes itself through its impressive potency against its primary target, BTK, and its minimal interaction with other kinases, a characteristic that is crucial for reducing off-target effects and improving the therapeutic window. This document summarizes the key quantitative data, details the experimental methodologies employed for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound was rigorously evaluated against a broad panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its intended target, BTK, including the clinically relevant C481S mutant, and a selection of off-target kinases.

Kinase TargetIC50 (nM)
BTK (Wild-Type) 0.7 [1]
BTK (C481S Mutant) 0.8 [1]
EGFR>1000
ITK>1000
TEC>1000
TXK>1000
BLK>1000
JAK3>1000
SRC>1000

Data sourced from kinome scan analysis.

Core Signaling Pathway and Inhibition

This compound exerts its therapeutic effect by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PIP3 PIP3 PIP3->BTK recruits PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling_Complex Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Signaling_Complex Proliferation Cell Proliferation & Survival Signaling_Complex->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK inhibits

Caption: B-Cell Receptor Signaling Pathway and this compound Inhibition.

Methodologies for Kinase Profiling

The determination of the selectivity profile of this compound involves robust biochemical assays. The following provides a detailed, generalized protocol for a typical in vitro kinase inhibition assay used in such studies.

Biochemical Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In the wells of a microplate, the kinase enzyme, its specific peptide substrate, and the assay buffer are combined.

  • Inhibitor Addition: The diluted this compound or a vehicle control (DMSO) is added to the reaction mixture. The plate is briefly incubated to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or the remaining ATP is quantified using a suitable detection reagent. The signal (luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The raw data is normalized to the controls (0% and 100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (this compound) Inhibitor_Add 3. Add Inhibitor Compound_Prep->Inhibitor_Add Reaction_Mix 2. Reaction Mixture (Kinase + Substrate) Reaction_Mix->Inhibitor_Add ATP_Add 4. Initiate with ATP Inhibitor_Add->ATP_Add Incubation 5. Incubate ATP_Add->Incubation Detection 6. Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis 7. IC50 Calculation Detection->Data_Analysis

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Conclusion

The data presented in this technical guide underscore the remarkable selectivity of this compound for its intended target, Bruton's tyrosine kinase. Its high potency against both wild-type BTK and the C481S mutant, coupled with minimal off-target activity, positions this compound as a highly promising candidate for further preclinical and clinical investigation in B-cell malignancies and potentially other B-cell-mediated diseases. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for the scientific community to understand and build upon the current knowledge of this potent and selective BTK inhibitor.

References

Preclinical Evaluation of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and, increasingly, for a range of autoimmune and inflammatory disorders.[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell development, differentiation, and activation—processes that are often dysregulated in autoimmune diseases.[2][4] This technical guide provides an overview of the preclinical evaluation of BTK inhibitors in the context of autoimmune diseases, with a focus on their mechanism of action, relevant signaling pathways, and key experimental protocols. While specific preclinical data for "Btk-IN-26" is not publicly available, this guide will draw upon the broader class of BTK inhibitors to provide a framework for researchers, scientists, and drug development professionals.

Mechanism of Action of BTK Inhibitors in Autoimmunity

BTK is a non-receptor tyrosine kinase that is essential for signaling downstream of the BCR and other receptors, including Toll-like receptors (TLRs) and Fc receptors.[2][5] In autoimmune diseases, aberrant B-cell activation leads to the production of autoantibodies and pro-inflammatory cytokines, contributing to tissue damage.[1][3] BTK inhibitors function by blocking the ATP-binding site of the BTK enzyme, thereby preventing its phosphorylation and activation.[6] This disruption of the signaling cascade ultimately inhibits B-cell proliferation and downstream effector functions.[5][7]

Key Signaling Pathways

The primary signaling pathway modulated by BTK inhibitors in the context of autoimmunity is the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[5][8] This initiates downstream signaling involving calcium mobilization and activation of transcription factors such as NF-κB, which are crucial for B-cell survival and proliferation.[5][7]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization NF_kB NF-κB Activation Ca_Mobilization->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Antigen Antigen Antigen->BCR binds BTK_Inhibitor BTK Inhibitor (e.g., this compound) BTK_Inhibitor->BTK inhibits

BCR Signaling Pathway and BTK Inhibition.

Quantitative Data for Representative BTK Inhibitors

While specific data for this compound is unavailable, the following table summarizes key in vitro potency data for other BTK inhibitors that have been evaluated in preclinical models. This data provides a benchmark for the expected potency of novel BTK inhibitors.

ParameterCompoundCell Line/SystemValue
IC50 IbrutinibPurified BTK0.5 nM[5]
EC50 AEG42766Murine Splenocytes0.8 nM[9]
EC50 AEG42766Human B-cells0.4 nM[9]
EC50 AtuzabrutinibRamos B-cells (BTK Occupancy)8 ± 2 nM[10]

Experimental Protocols

A fundamental experiment to characterize a novel BTK inhibitor is to assess its ability to inhibit BTK phosphorylation in a cellular context. The following is a generalized protocol for a Western Blot analysis of phospho-BTK.

Protocol: Western Blot for Phospho-BTK (pBTK) Analysis

This protocol details the steps for treating a relevant B-cell line with a BTK inhibitor, preparing cell lysates, and performing a Western blot to detect the phosphorylated form of BTK.

1. Cell Culture and Treatment:

  • Culture a suitable B-cell line (e.g., Ramos, TMD8) in the appropriate growth medium until they reach approximately 80% confluency.[10]

  • Seed the cells at a desired density and allow them to adhere overnight if applicable.

  • Treat the cells with various concentrations of the BTK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).[6]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[6]

  • Scrape the cells and collect the lysate.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for the Western blot.[6]

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on size.[6]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

5. Immunoblotting:

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223) overnight at 4°C.[10]

  • Wash the membrane several times with TBST to remove unbound primary antibody.[6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again with TBST to remove unbound secondary antibody.[6]

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software to determine the relative levels of pBTK in treated versus control samples.

Western_Blot_Workflow A 1. Cell Culture & Treatment (B-cell line + BTK Inhibitor) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Workflow for Western Blot Analysis of pBTK.

Preclinical Animal Models

To evaluate the in vivo efficacy of BTK inhibitors for autoimmune diseases, several well-established animal models are utilized. A common model for rheumatoid arthritis is the collagen-induced arthritis (CIA) model in mice.[9] In this model, administration of a BTK inhibitor is expected to reduce disease severity, as measured by clinical scores of inflammation, paw swelling, and joint damage. For systemic lupus erythematosus (SLE), various mouse models that develop spontaneous lupus-like disease are employed to assess the therapeutic potential of BTK inhibitors.[1]

The inhibition of BTK represents a promising therapeutic strategy for a variety of autoimmune diseases. While specific preclinical data on "this compound" is not yet in the public domain, the established mechanisms of action and preclinical evaluation methods for the broader class of BTK inhibitors provide a robust framework for the development and characterization of new chemical entities. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers dedicated to advancing novel BTK-targeted therapies for autoimmune disorders.

References

discovery and development of novel BTK inhibitors like Btk-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of Novel BTK Inhibitors, Featuring Btk-IN-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation, differentiation, and survival of B-cells.[2][3] Its dysregulation is implicated in numerous pathological conditions. The development of inhibitors targeting BTK has led to a paradigm shift in therapy, with several covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, receiving FDA approval.[4][5] However, the emergence of resistance, often through mutations like the C481S substitution in the BTK active site, has necessitated the development of novel inhibitors that can overcome these challenges.[6][7] This guide provides a technical overview of the discovery and development of next-generation BTK inhibitors, with a special focus on the potent inhibitor this compound.

The Evolving Landscape of BTK Inhibition

The initial wave of BTK inhibitors primarily consisted of covalent molecules that form an irreversible bond with the Cys481 residue within the ATP-binding pocket of BTK.[8][9] While highly effective, these first and second-generation inhibitors can be susceptible to resistance mediated by the C481S mutation, which prevents this covalent interaction.[6] This has driven the exploration of non-covalent inhibitors and novel covalent inhibitors that are effective against both wild-type BTK and its resistant mutants.

This compound: A Potent Inhibitor of Wild-Type and Mutant BTK

This compound (also referred to as compound 18 in associated patent literature) is a novel and potent inhibitor of Bruton's tyrosine kinase.[10] A key characteristic of this compound is its remarkable efficacy against both the wild-type BTK enzyme and its clinically relevant C481S mutant, which is a common mechanism of acquired resistance to first-generation covalent inhibitors.[10] This dual activity suggests that this compound may offer a therapeutic advantage in patient populations that have developed resistance to existing therapies.

Quantitative Data Presentation

The inhibitory activities of this compound and other representative BTK inhibitors are summarized in the tables below for comparative analysis.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Wild-Type BTK0.7
BTK C481S Mutant0.8

Data sourced from MedchemExpress and associated patent literature.[10]

Table 2: Comparative In Vitro Potency of Selected BTK Inhibitors

InhibitorTypeBTK IC50 (nM)Cell Line (Assay)Cellular IC50/EC50 (nM)
This compound Covalent0.7--
IbrutinibCovalent0.5--
AcalabrutinibCovalent3.0TCL1 Adoptive Transfer-
ZanubrutinibCovalent<1--
QL47Covalent7Ramos (BTK pY223)475
GDC-0853Non-covalent0.91--

Note: Assay conditions and cell lines can vary between studies, affecting direct comparability.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the discovery process, the following diagrams are provided.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK LYN_SYK->BTK Activation PIP3->BTK Membrane Recruitment PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Cell_Responses Cell Proliferation, Survival, Differentiation NFkB->Cell_Responses MAPK->Cell_Responses Btk_IN_26 This compound Btk_IN_26->BTK Inhibition

Caption: BTK's central role in the B-cell receptor signaling cascade.

BTK_Inhibitor_Discovery_Workflow General Workflow for BTK Inhibitor Discovery cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Target_ID Target Identification (BTK) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Biochem_Assay Biochemical Assays (IC50) SAR->Biochem_Assay Cell_Assay Cellular Assays (pBTK, Viability) Biochem_Assay->Cell_Assay Cell_Assay->SAR Lead_Opt Lead Optimization Cell_Assay->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery of novel BTK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of novel BTK inhibitors. Below are protocols for key experiments.

Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • BTK Kinase Enzyme System (e.g., Promega V2941)

  • ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates.

  • Enzyme Preparation: Dilute the recombinant BTK enzyme to the desired concentration in the appropriate kinase reaction buffer.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at 2x the final desired concentration in the reaction buffer.

  • Reaction Initiation: Add the BTK enzyme solution to the compound-containing wells. Subsequently, add the Substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[11][12]

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block BTK activation in a cellular context by assessing the phosphorylation status of BTK at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (e.g., this compound)

  • Stimulating agent (e.g., anti-IgM F(ab')2 fragment)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to an appropriate density. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM F(ab')2 fragment to a final concentration of 10 µg/mL. Incubate for 5-10 minutes at 37°C.[13][14]

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes. Clarify the lysates by centrifugation.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-BTK signal to the total BTK signal to determine the concentration-dependent inhibition of BTK autophosphorylation.[15]

In Vivo Efficacy Assessment in a Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of BTK inhibitors. A common model involves the use of human B-cell lymphoma xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human B-cell lymphoma cell line (e.g., REC-1)[6]

  • Test compound formulated for oral administration

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of the lymphoma cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound (e.g., this compound) and vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule (e.g., once or twice daily).[16]

  • Efficacy Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[17]

Conclusion

The discovery of novel BTK inhibitors like this compound, which demonstrate potent activity against both wild-type and resistant forms of the enzyme, represents a significant advancement in the field. The development of such compounds requires a rigorous and systematic approach, encompassing biochemical and cellular characterization, as well as in vivo validation. The methodologies and data presented in this guide provide a framework for the evaluation of these next-generation inhibitors, which hold the promise of improved therapeutic outcomes for patients with B-cell malignancies and autoimmune disorders.

References

The Emergence of Non-Covalent Inhibitors Targeting the BTK C481S Mutant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, primarily through the C481S mutation in the BTK active site, has posed a significant clinical challenge for first-generation covalent inhibitors. This has spurred the development of a new class of non-covalent BTK inhibitors capable of overcoming this resistance mechanism. This technical guide provides an in-depth analysis of the core principles behind these novel agents, their mechanism of action, and the experimental protocols used to characterize their efficacy against the BTK C481S mutant. While specific data for a compound designated "Btk-IN-26" is not publicly available, this guide will utilize data from representative non-covalent inhibitors to illustrate the key concepts and methodologies.

The Challenge of the BTK C481S Mutation

First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK.[1][2][3] This covalent interaction ensures a prolonged and potent inhibition of BTK signaling. However, the mutation of this cysteine to a serine (C481S) disrupts the ability of these drugs to form a covalent bond, leading to a significant reduction in their binding affinity and inhibitory activity.[4][5][6] This acquired resistance is a primary driver of disease relapse in patients treated with covalent BTK inhibitors.[7][8]

A New Paradigm: Non-Covalent BTK Inhibitors

To address the challenge of C481S-mediated resistance, a new generation of non-covalent, reversible BTK inhibitors has been developed. These inhibitors do not rely on binding to the C481 residue.[][10] Instead, they form strong, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with other residues within the BTK active site.[11] This alternative binding mode allows them to effectively inhibit both wild-type (WT) BTK and the C481S mutant. Pirtobrutinib (LOXO-305) and fenebrutinib (B560142) (GDC-0853) are prominent examples of this class of inhibitors.[12][13]

Quantitative Analysis of Inhibitor Potency

The efficacy of BTK inhibitors is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different inhibitors. The following table summarizes representative data for a non-covalent inhibitor against WT BTK and the C481S mutant.

Inhibitor TypeCompound ExampleTargetIC50 (nM)Fold Change (C481S vs. WT)
Covalent IbrutinibBTK (WT)~1-5>100
BTK (C481S)>500
Non-Covalent PirtobrutinibBTK (WT)~0.5-2~1
BTK (C481S)~0.5-2
Non-Covalent Fenebrutinib (GDC-0853)BTK (WT)~1-10~1
BTK (C481S)~1-10

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of BTK inhibitors involves a series of well-defined experimental protocols to assess their biochemical potency, cellular activity, and selectivity.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.

  • Principle: A recombinant BTK enzyme (either WT or C481S mutant) is incubated with a specific substrate (e.g., a peptide substrate) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using luminescence-based or fluorescence-based detection methods.

  • Protocol Outline:

    • Prepare a reaction buffer containing recombinant BTK enzyme, a peptide substrate, and ATP.

    • Add serial dilutions of the test inhibitor (e.g., "this compound") to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

This cell-based assay assesses the inhibitor's ability to block BTK activation within a cellular context.

  • Principle: B-cell lymphoma cell lines (e.g., Ramos) are stimulated to activate the B-cell receptor (BCR) signaling pathway, leading to BTK autophosphorylation at Tyr223. The levels of phosphorylated BTK (pBTK) are then measured in the presence and absence of the inhibitor.

  • Protocol Outline:

    • Culture B-cell lymphoma cells in appropriate media.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with an activating agent (e.g., anti-IgM antibody) for a short period (e.g., 10-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting using antibodies specific for pBTK (Tyr223) and total BTK.

    • Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

Cell Viability Assay

This assay evaluates the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

  • Principle: B-cell lymphoma cell lines are treated with the inhibitor over a period of several days, and the number of viable cells is measured.

  • Protocol Outline:

    • Seed B-cell lymphoma cells in 96-well plates.

    • Add serial dilutions of the test inhibitor.

    • Incubate the plates for 72-96 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlates with the number of viable cells.

    • Measure the luminescence signal and calculate the percentage of cell viability relative to untreated controls.

    • Determine the concentration of inhibitor that causes 50% reduction in cell viability (GI50).

Visualizing the Molecular Interactions and Pathways

Diagrams are essential for understanding the complex signaling pathways and mechanisms of drug action.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Recruitment & Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Flux Calcium Flux IP3->Calcium Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Resistance_Mechanism cluster_wt Wild-Type BTK cluster_mutant C481S Mutant BTK WT_BTK BTK (Cys481) Covalent_Inhibitor Covalent Inhibitor WT_BTK->Covalent_Inhibitor Covalent_Bond Irreversible Covalent Bond Inhibition BTK Inhibition WT_BTK->Inhibition Leads to Mutant_BTK BTK (Ser481) Covalent_Inhibitor2 Covalent Inhibitor Mutant_BTK->Covalent_Inhibitor2 No_Bond No Covalent Bond Resistance Resistance Mutant_BTK->Resistance Leads to

Caption: Mechanism of resistance to covalent BTK inhibitors due to the C481S mutation.

NonCovalent_Inhibition cluster_mutant_nc C481S Mutant BTK Mutant_BTK_NC BTK (Ser481) NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., 'this compound') Mutant_BTK_NC->NonCovalent_Inhibitor Reversible_Bond Reversible Non-Covalent Binding Inhibition_NC BTK Inhibition Mutant_BTK_NC->Inhibition_NC Leads to Experimental_Workflow start Start: Compound Synthesis ('this compound') biochem Biochemical Kinase Assay (WT & C481S BTK) start->biochem Determine IC50 cellular_pBTK Cellular pBTK Assay (B-cell lines) biochem->cellular_pBTK Confirm cellular activity viability Cell Viability Assay cellular_pBTK->viability Assess anti-proliferative effect selectivity Kinome Selectivity Profiling viability->selectivity Evaluate off-target effects invivo In Vivo Efficacy Studies (Xenograft models) selectivity->invivo Test in animal models end Clinical Development invivo->end

References

The Foundational Bedrock of BTK Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that propelled Bruton's tyrosine kinase (BTK) inhibitors to the forefront of targeted therapies, particularly in B-cell malignancies. We will explore the core mechanism of action, detail key experimental protocols that underpin their discovery and characterization, and present a comparative analysis of seminal BTK inhibitors.

Introduction: The Pivotal Role of Bruton's Tyrosine Kinase in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, proliferation, and survival of B-cells.[3] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[1][4] The discovery that loss-of-function mutations in the BTK gene cause X-linked agammaglobulinemia, a disease characterized by a near absence of mature B cells and antibodies, provided the fundamental genetic validation for targeting BTK to modulate B-cell function.[3][5]

BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[1][2] This targeted approach has revolutionized the treatment landscape for several B-cell malignancies, offering a more precise and often better-tolerated alternative to conventional chemotherapy.[1]

Mechanism of Action: Covalent and Non-Covalent Inhibition

The foundational BTK inhibitors are predominantly covalent inhibitors, which form an irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[4][6] This irreversible binding leads to sustained inhibition of BTK activity.[6] More recently, non-covalent inhibitors have been developed to overcome resistance mechanisms, particularly mutations at the Cys481 residue.[7][8]

Covalent BTK Inhibitors

First- and second-generation BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib (B611923) are covalent inhibitors.[9] They contain a reactive group, typically an acrylamide (B121943) moiety, that forms a covalent bond with the thiol group of Cys481 in the ATP-binding pocket of BTK.[4][10] This irreversible inhibition effectively shuts down the kinase activity of BTK.[6]

Non-Covalent BTK Inhibitors

To address acquired resistance to covalent inhibitors, a new class of non-covalent BTK inhibitors has emerged.[11] These inhibitors, such as fenebrutinib, do not rely on binding to Cys481.[7] Instead, they form strong, non-covalent interactions with other residues in the active site, such as through hydrogen bonds with K430, M477, and D539.[7][12] This allows them to inhibit both wild-type BTK and the C481-mutant forms that confer resistance to covalent inhibitors.[7]

Key Experimental Protocols

The discovery and characterization of BTK inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical BTK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

  • Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced from the kinase reaction (ATP -> ADP + phosphopeptide). The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Test inhibitor (e.g., Ibrutinib)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase buffer.

    • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and substrate.

    • Add the serially diluted test inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase-based reaction that generates a luminescent signal.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring its autophosphorylation at Tyr223.

  • Principle: B-cells are stimulated to activate the BCR signaling pathway, leading to BTK autophosphorylation. The level of phosphorylated BTK (pBTK) is then measured, typically by Western blot or flow cytometry, in the presence and absence of the inhibitor.

  • Materials:

    • B-cell line (e.g., Ramos) or primary B-cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitor

    • BCR stimulus (e.g., anti-IgM F(ab')₂ fragment)

    • Lysis buffer (for Western blot) or fixation/permeabilization buffers (for flow cytometry)

    • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

    • HRP-conjugated secondary antibody (for Western blot) or fluorescently labeled secondary antibody (for flow cytometry)

    • Chemiluminescent substrate (for Western blot)

    • Western blot imaging system or flow cytometer

  • Procedure (Western Blot):

    • Plate B-cells and allow them to rest.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours at 37°C.

    • Stimulate the B-cell receptor by adding anti-IgM F(ab')₂ fragment (e.g., to a final concentration of 10 µg/mL) and incubate for 5-10 minutes at 37°C.

    • Lyse the cells with ice-cold lysis buffer.

    • Quantify the protein concentration in the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the concentration-dependent inhibition.

B-Cell Proliferation Assay

This assay measures the effect of a BTK inhibitor on the proliferation of B-cells.

  • Principle: B-cells are labeled with a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division. The dilution of the dye, measured by flow cytometry, is a direct measure of cell proliferation.

  • Materials:

    • Isolated primary B-cells or a B-cell line

    • CFSE dye

    • Cell culture medium

    • Test inhibitor

    • B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)

    • 96-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Label the B-cells with CFSE according to the manufacturer's protocol.

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of the test inhibitor to the wells.

    • Add B-cell stimuli to the appropriate wells.

    • Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

    • Quantify the percentage of proliferating cells and the proliferation index to determine the inhibitory effect of the compound.

Quantitative Data of Foundational BTK Inhibitors

The following tables summarize key quantitative data for the first- and second-generation covalent BTK inhibitors. This data allows for a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency of Covalent BTK Inhibitors

InhibitorIC50 (nM) vs. BTKAssay TypeReference
Ibrutinib0.5Biochemical[13]
Acalabrutinib5.1Biochemical (IMAP)[14]
Zanubrutinib0.5Biochemical (IMAP)[14]

Table 2: Cellular Activity of Covalent BTK Inhibitors

| Inhibitor | Cellular Assay | Cell Type | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Ibrutinib | EGFR phosphorylation | A431 cells | 0.07 |[14] | | Acalabrutinib | EGFR phosphorylation | A431 cells | >10 |[14] | | Zanubrutinib | EGFR phosphorylation | A431 cells | 0.39 |[14] | | Ibrutinib | TCR-mediated activation | Jurkat T-cells | <1 |[14] | | Acalabrutinib | TCR-mediated activation | Jurkat T-cells | >10 |[14] | | Zanubrutinib | TCR-mediated activation | Jurkat T-cells | <1 |[14] |

Table 3: Kinase Selectivity of Covalent BTK Inhibitors

| Inhibitor | Kinase Hit Rate (>65% inhibition at 1 µM) | Reference | | :--- | :--- | | Ibrutinib | 9.4% |[14] | | Acalabrutinib | 1.5% |[14] | | Zanubrutinib | 4.3% |[14] |

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows central to the foundational research of BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PIP3 PIP3 LYN_SYK->PIP3 BTK BTK LYN_SYK->BTK PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK

BTK Signaling Pathway in B-Cells.

BTK_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Characterization cluster_2 Preclinical Evaluation Compound_Library Compound Library Biochemical_Assay Biochemical BTK Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Potency_Determination Determine IC50 Biochemical_Assay->Potency_Determination Cell_Based_Assay Cell-Based BTK Phosphorylation Assay Potency_Determination->Cell_Based_Assay Proliferation_Assay B-Cell Proliferation Assay (e.g., CFSE) Cell_Based_Assay->Proliferation_Assay Selectivity_Profiling Kinome Selectivity Screening Proliferation_Assay->Selectivity_Profiling Animal_Models In Vivo Efficacy in Animal Models Selectivity_Profiling->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Experimental Workflow for BTK Inhibitor Screening.

BTK_Inhibitor_Generations cluster_0 Covalent Inhibitors cluster_1 Non-Covalent Inhibitors First_Gen First Generation (e.g., Ibrutinib) Second_Gen Second Generation (e.g., Acalabrutinib, Zanubrutinib) First_Gen->Second_Gen Improved Selectivity Non_Covalent Non-Covalent (e.g., Fenebrutinib) Second_Gen->Non_Covalent Overcomes C481S Resistance

Logical Relationship of BTK Inhibitor Generations.

Conclusion

The foundational research on BTK inhibitors has paved the way for a new era of targeted therapy in hematological malignancies. The development of both covalent and non-covalent inhibitors, underpinned by robust biochemical and cellular assays, has provided clinicians with powerful tools to combat B-cell cancers. The ongoing research continues to refine these therapies, aiming for even greater selectivity, improved safety profiles, and strategies to overcome resistance, ensuring a durable and positive impact on patient outcomes.

References

The Therapeutic Potential of Novel BTK Inhibitors in Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information for a Bruton's tyrosine kinase (BTK) inhibitor designated as "Btk-IN-26". Therefore, this technical guide provides a comprehensive overview of the therapeutic potential of novel BTK inhibitors in lymphoma by using representative data and established principles from well-documented next-generation agents. The methodologies, data, and pathways described are illustrative of the research and development process for a new BTK inhibitor in this class.

Introduction to BTK Inhibition in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation is essential for the proliferation, survival, and differentiation of B-cells.[1][4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM), the BCR pathway is constitutively active, leading to uncontrolled B-cell growth.[3][4] Consequently, BTK has emerged as a key therapeutic target.[1][6]

The development of BTK inhibitors has revolutionized the treatment landscape for various B-cell lymphomas.[1][7][8] These inhibitors can be broadly categorized into two main types: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, and non-covalent (reversible) inhibitors.[4][5] While first-generation covalent inhibitors like ibrutinib (B1684441) have shown significant efficacy, they are associated with off-target effects and the emergence of resistance, often through mutations at the C481 binding site.[4][9] Next-generation inhibitors, both covalent and non-covalent, have been designed for greater selectivity and the ability to overcome these resistance mechanisms.[9]

Mechanism of Action and Signaling Pathways

BTK inhibitors function by blocking the kinase activity of BTK, thereby interrupting downstream signaling cascades that promote B-cell proliferation and survival.[4] Upon activation by upstream kinases like SYK, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of several key signaling pathways, including NF-κB, MAPK, and PI3K/AKT.[4][5] By inhibiting BTK, these pro-survival signals are attenuated.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding CD79 CD79A/B BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation MAPK->Proliferation Btk_IN_26 This compound (BTK Inhibitor) Btk_IN_26->BTK Inhibition

Diagram 1: Simplified BTK Signaling Pathway in B-Cells.

Preclinical and Clinical Evaluation Workflow

The development of a novel BTK inhibitor like "this compound" follows a structured workflow from preclinical characterization to clinical validation. This process is designed to assess the compound's potency, selectivity, safety, and efficacy.

Drug_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials A In Vitro Kinase Assays (Potency & Selectivity) B Cell-Based Assays (Lymphoma Cell Lines) A->B C In Vivo Animal Models (Xenograft & Transgenic) B->C D ADME/Tox Studies C->D E Phase I (Safety & Dosing) D->E IND Submission F Phase II (Efficacy in Specific Lymphomas) E->F G Phase III (Comparison to Standard of Care) F->G H Regulatory Approval G->H

Diagram 2: Drug Development Workflow for a Novel BTK Inhibitor.

Quantitative Data Presentation

The following tables summarize representative clinical trial data for next-generation BTK inhibitors in various lymphomas. This data illustrates the typical endpoints and outcomes assessed for a new agent in this class.

Table 1: Efficacy of Next-Generation BTK Inhibitors in Relapsed/Refractory (R/R) Lymphomas

Lymphoma SubtypeBTK InhibitorTrial Name (if available)Overall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)Citation
CLL/SLL ZanubrutinibALPINE78.3%Not ReportedNot Reached[10]
IbrutinibALPINE62.5%Not Reported34.2 months[10]
Mantle Cell Lymphoma (MCL) PirtobrutinibBRUIN50%13%8.3 months[11]
Follicular Lymphoma (FL) Zanubrutinib + ObinutuzumabROSEWOOD69%37%28.0 months[10]
Obinutuzumab aloneROSEWOOD46%19%14.2 months[10]

Data is representative and compiled from different clinical trials. Direct comparison between agents should be made with caution.

Table 2: Safety Profile of Next-Generation BTK Inhibitors (Common Adverse Events)

Adverse Event (Any Grade)Zanubrutinib (%)Acalabrutinib (%)Ibrutinib (%)
Neutropenia 28.314.822.8
Hypertension 14.24.412.8
Atrial Fibrillation 3.76.016.5
Major Hemorrhage 2.92.23.8
Diarrhea 16.734.646.0
Headache 13.936.821.5

Data is derived from comparative studies and reflects the improved selectivity of second-generation inhibitors over ibrutinib.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of a novel BTK inhibitor. Below are summaries of key experimental protocols.

In Vitro BTK Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against purified BTK enzyme.

  • Methodology: A biochemical assay using recombinant human BTK protein is performed. The kinase reaction is initiated by adding ATP and a substrate peptide. The inhibitory effect of serially diluted "this compound" is measured by quantifying substrate phosphorylation, often through luminescence or fluorescence-based detection methods. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the effect of "this compound" on the growth of lymphoma cell lines.

  • Methodology: Lymphoma cell lines (e.g., TMD8 for DLBCL, Ramos for Burkitt's lymphoma) are seeded in 96-well plates and treated with increasing concentrations of "this compound" for 72 hours.[5] Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo). The GI50 (concentration for 50% growth inhibition) is determined.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of "this compound" in a living organism.

  • Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with a human lymphoma cell line. Once tumors are established, mice are randomized into vehicle control and treatment groups. "this compound" is administered orally at various doses daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic and histological analysis.

Flow Cytometry for Apoptosis
  • Objective: To determine if "this compound" induces programmed cell death in lymphoma cells.

  • Methodology: Lymphoma cells are treated with "this compound" for 24-48 hours. Cells are then harvested and stained with Annexin V (an early apoptotic marker) and propidium (B1200493) iodide (PI, a late apoptotic/necrotic marker). The percentage of apoptotic cells is quantified using a flow cytometer.

Logic-Based Clinical Trial Enrollment

The decision to enroll a patient in a clinical trial for a novel BTK inhibitor involves several factors, including their diagnosis, prior treatments, and specific molecular markers.

Patient_Selection_Logic Start Patient with R/R B-Cell Lymphoma PriorBTKi Prior Covalent BTKi Therapy? Start->PriorBTKi C481S BTK C481S Mutation? PriorBTKi->C481S Yes Enroll_NextGenCovalent Enroll in Trial (Next-Gen Covalent BTKi) PriorBTKi->Enroll_NextGenCovalent No Enroll_NonCovalent Enroll in Trial (Non-Covalent BTKi) C481S->Enroll_NonCovalent Yes Alternative Consider Alternative Therapy C481S->Alternative No (Other Resistance Mech.)

Diagram 3: Logic for Patient Stratification in BTK Inhibitor Trials.

Future Directions and Conclusion

The field of BTK inhibition continues to evolve rapidly. Key areas of ongoing research include the development of BTK degraders (PROTACs), which eliminate the BTK protein rather than just inhibiting it, and rational combination therapies that pair BTK inhibitors with other targeted agents like BCL-2 inhibitors to achieve deeper and more durable responses.[9][12][13] For a novel agent like "this compound," demonstrating a superior efficacy or safety profile, or activity against known resistance mutations, will be crucial for its clinical success. The comprehensive evaluation pipeline outlined in this guide provides a roadmap for establishing the therapeutic potential of the next generation of BTK inhibitors in lymphoma.

References

Methodological & Application

Application Notes: Btk-IN-26 for Cell-Based Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of BTK signaling is a key driver in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[3][4] BTK inhibitors block the kinase activity, thereby disrupting the downstream signaling that promotes cancer cell growth.[4][5] Btk-IN-26 is a novel, potent, and selective BTK inhibitor developed for cancer research to investigate BTK-dependent signaling and its therapeutic potential in preclinical models.

Principle of the Assays

The following protocols describe two key cell-based assays to characterize the activity of this compound:

  • Cell Viability Assay: This assay measures the dose-dependent effect of this compound on the proliferation and viability of a BTK-dependent cancer cell line (e.g., Ramos Burkitt's lymphoma cells). The inhibition of BTK is expected to reduce cell viability, and the half-maximal inhibitory concentration (IC50) is determined.

  • Target Engagement Assay (Western Blot): This assay confirms that this compound engages its intended target, BTK, within the cell. It measures the inhibition of BTK autophosphorylation at Tyrosine 223 (Y223), a key marker of its activation, in response to B-cell receptor stimulation.[6]

BTK Signaling Pathway and this compound Inhibition

The diagram below illustrates the simplified B-cell receptor (BCR) signaling cascade. Upon antigen binding, Lyn and Syk kinases are activated, leading to the phosphorylation and activation of BTK.[2] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways like NF-κB that promote cell survival and proliferation.[4] this compound intervenes by inhibiting the kinase activity of BTK, thus blocking these downstream pro-survival signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Effects BCR BCR Lyn Lyn BCR->Lyn Antigen Stimulation Syk Syk Lyn->Syk BTK BTK Syk->BTK pY551 BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation PLCG2->NFkB Btk_IN_26 This compound Btk_IN_26->BTK Proliferation Cell Proliferation & Survival NFkB->Proliferation

BTK Signaling Pathway and this compound Inhibition.

Data Presentation

The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce a biological response by 50%. The data below are representative examples.

Table 1: this compound Cellular Viability in Ramos Cells

This compound Conc. (nM)% Viability (Relative to DMSO)
0 (DMSO)100%
195%
1085%
5052%
10025%
5008%
10005%

Table 2: Comparative IC50 Values of BTK Inhibitors

CompoundAssay TypeCell LineIC50 ValueReference
This compound Cell ViabilityRamos~50 nM Hypothetical Data
IbrutinibCell ViabilityRamos0.87 µM[7]
QL47p-BTK (Y223) InhibitionRamos475 nM[8][9]
TirabrutinibBTK OccupancyRamos~20 nM[10][11]

Experimental Protocols

Overall Experimental Workflow

The general workflow for evaluating this compound involves culturing the appropriate cell line, treating the cells with a range of inhibitor concentrations, performing the specific assay (viability or Western blot), and finally, analyzing the collected data to determine potency and target engagement.

Experimental_Workflow cluster_assays 5. Assay Readout start Start cell_culture 1. Cell Culture (Ramos Cells) start->cell_culture end End cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (this compound Dilution Series) cell_seeding->compound_treatment incubation 4. Incubation (e.g., 72 hours for viability) compound_treatment->incubation viability_assay A. Viability Assay (CellTiter-Glo) incubation->viability_assay western_blot B. Target Engagement (Western Blot) incubation->western_blot data_analysis 6. Data Analysis (IC50 Calculation, Band Densitometry) viability_assay->data_analysis western_blot->data_analysis data_analysis->end

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated BTK Following Btk-IN-26 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation is crucial for B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][4] Upon activation of the BCR, BTK is recruited to the plasma membrane and undergoes phosphorylation at key tyrosine residues. Autophosphorylation at Tyrosine 223 (Y223) within the SH3 domain is a critical step for the full activation of the kinase.[5]

Btk-IN-26 is a small molecule inhibitor designed to target the kinase activity of BTK. By inhibiting BTK, this compound is expected to block downstream signaling cascades that promote the survival and proliferation of malignant B-cells.[4][6] Western blotting is a widely used and effective technique to assess the efficacy of BTK inhibitors by measuring the phosphorylation status of BTK in cellular models.[1]

These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of BTK at Y223 in a cellular context following treatment with this compound. This allows researchers to quantify the inhibitory activity of the compound on BTK signaling.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling BCR BCR BTK BTK BCR->BTK Activation pBTK p-BTK (Y223) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 This compound This compound This compound->BTK Inhibition pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Signaling Cell Proliferation & Survival pPLCg2->Signaling Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. BCR Stimulation (e.g., anti-IgM) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-BTK, Total BTK) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection & Analysis H->I

References

Application Notes and Protocols for Btk-IN-26 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that regulate the survival, proliferation, and differentiation of B-cells.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][2] Btk-IN-26 is a highly potent, novel inhibitor of both wild-type Btk and its C481S mutant, a common resistance mutation.[3][4] These application notes provide detailed protocols for utilizing this compound in biochemical kinase activity assays to determine its potency and characterize its inhibitory effects.

Mechanism of Action

This compound is a potent inhibitor of Btk, with reported IC50 values in the low nanomolar range.[3][4] While the specific binding mechanism (covalent or reversible) is not explicitly detailed in readily available literature, its high potency against the C481S mutant suggests it may be a non-covalent or a covalent inhibitor that does not target the C481 residue. Covalent inhibitors, such as ibrutinib, form an irreversible bond with Cys481 in the ATP-binding pocket of Btk.[5] The emergence of resistance through mutations at this site has driven the development of non-covalent inhibitors and degraders.[6][7]

Data Presentation

The inhibitory activity of this compound and other common Btk inhibitors is summarized in the table below. This data is essential for comparative analysis and for designing experiments with appropriate concentration ranges.

InhibitorTargetIC50 (nM)Assay Type
This compound Btk (wild-type) 0.7 Biochemical
This compound Btk (C481S mutant) 0.8 Biochemical
IbrutinibBtk (wild-type)0.5 - 9.1Biochemical
AcalabrutinibBtk (wild-type)3.1 - 5.3Biochemical/Cellular
ZanubrutinibBtk (wild-type)<1 - 3.8Biochemical/Cellular

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, enzyme concentration). The data presented here is for comparative purposes, and it is recommended to determine the IC50 under your specific experimental conditions.

Signaling Pathway

The B-cell receptor (BCR) signaling pathway, in which Btk plays a pivotal role, is depicted below. Activation of the BCR by an antigen initiates a signaling cascade involving LYN and SYK, which in turn phosphorylate and activate Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB and subsequent cellular responses such as proliferation and survival.[8][9]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK Btk SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaved by PLCγ2 DAG DAG PIP2->DAG cleaved by PLCγ2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Proliferation, Survival NFkB->Proliferation ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Btk, this compound, Substrate, ATP) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Btk enzyme Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate (optional, for covalent inhibitors) Add_Enzyme->Pre_incubate Initiate_Rxn Initiate reaction with Substrate/ATP mix Pre_incubate->Initiate_Rxn Incubate_Rxn Incubate at RT Initiate_Rxn->Incubate_Rxn Stop_Rxn Stop reaction & deplete ATP with ADP-Glo™ Reagent Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate at RT Stop_Rxn->Incubate_Stop Detect_ADP Add Kinase Detection Reagent Incubate_Stop->Detect_ADP Incubate_Detect Incubate at RT Detect_ADP->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data (IC50 curve) Read_Luminescence->Analyze_Data End End Analyze_Data->End LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents (Btk, Antibody, Tracer, this compound) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Ab Add Btk/Antibody mixture Add_Inhibitor->Add_Kinase_Ab Add_Tracer Add Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_TRFRET Read TR-FRET Signal Incubate->Read_TRFRET Analyze_Data Analyze Data (IC50 curve) Read_TRFRET->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Btk-IN-26 in CRISPR-Cas9 Knockout Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the proliferation, differentiation, and survival of B-cells.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Btk-IN-26 is a potent inhibitor of Btk, demonstrating significant activity against both wild-type Btk and the C481S mutant, a common source of resistance to first-generation Btk inhibitors.[3][4]

CRISPR-Cas9 genome-editing technology provides a powerful platform for conducting large-scale loss-of-function screens. These screens are instrumental in identifying genes that modulate cellular responses to therapeutic agents. By combining CRISPR-Cas9 knockout screens with a highly selective inhibitor like this compound, researchers can elucidate mechanisms of drug sensitivity and resistance, identify novel synthetic lethal interactions, and discover potential combination therapies to enhance the efficacy of Btk inhibition.

This document provides detailed application notes and representative protocols for the use of this compound in CRISPR-Cas9 knockout screens. While specific experimental data for this compound in this application is not yet publicly available, the following protocols are based on established methodologies for similar Btk inhibitors in functional genomic screens.

Data Presentation

The following table summarizes the key characteristics of this compound based on available data.

ParameterValueTargetReference
IC50 0.7 nMWild-Type Btk[3]
IC50 0.8 nMBtk C481S Mutant[3]
CAS Number 2762043-61-6N/A[5]

The subsequent table provides representative data from a genome-wide CRISPR-Cas9 knockout screen performed with a Btk inhibitor in a Chronic Lymphocytic Leukemia (CLL) cell line. This data illustrates the types of results that can be obtained from such a screen.

GeneDescriptionp-valuePhenotype
BCL2B-cell lymphoma 2<0.001Sensitizes to Btk inhibition
MCL1Myeloid cell leukemia 1<0.01Sensitizes to Btk inhibition
XIAPX-linked inhibitor of apoptosis<0.05Sensitizes to Btk inhibition
TRAF2TNF receptor associated factor 2<0.05Confers resistance to Btk inhibition
NFKB1Nuclear factor kappa B subunit 1<0.01Confers resistance to Btk inhibition

Note: The data in this table is representative and compiled from findings related to CRISPR screens with Btk inhibitors.[6][7]

Signaling Pathways and Experimental Workflow

Btk Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote cell survival and proliferation. This compound inhibits the kinase activity of Btk, thereby blocking these downstream signals.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk Lyn_Syk->Btk Phosphorylation PLCy2 PLCγ2 Btk->PLCy2 Phosphorylation IP3_DAG IP3 / DAG PLCy2->IP3_DAG Hydrolysis of PIP2 Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB_NFAT NF-κB / NFAT Activation Ca_Flux->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Btk_IN_26 This compound Btk_IN_26->Btk Inhibition

Btk Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for CRISPR-Cas9 Knockout Screen

The general workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound involves several key steps, from library transduction to data analysis.

CRISPR_Workflow cluster_setup 1. Library Preparation and Transduction cluster_screen 2. Screening cluster_analysis 3. Data Analysis Lentivirus Lentiviral sgRNA Library Production Transduction Transduction (Low MOI) Lentivirus->Transduction Cells Cas9-expressing Cancer Cell Line Cells->Transduction Selection Antibiotic Selection for Transduced Cells Transduction->Selection Treatment Treatment with This compound or Vehicle Selection->Treatment Culture Cell Culture and Passaging Treatment->Culture gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Data_Analysis Data Analysis (e.g., MAGeCK) Sequencing->Data_Analysis Hit_Identification Hit Identification and Pathway Analysis Data_Analysis->Hit_Identification

General Workflow for a Pooled CRISPR-Cas9 Knockout Screen.

Experimental Protocols

The following are representative protocols for conducting a CRISPR-Cas9 knockout screen with this compound. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Cell Line Preparation and Lentiviral Transduction

Objective: To generate a population of Cas9-expressing cells with a genome-wide or targeted sgRNA library.

Materials:

  • Cas9-expressing cancer cell line (e.g., a B-cell lymphoma line)

  • Pooled sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Appropriate cell culture medium and supplements

  • Puromycin or other selection antibiotic

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.

  • Harvest the lentiviral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

  • Transduction: Seed the Cas9-expressing cancer cells at an appropriate density.

  • Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. The use of polybrene (4-8 µg/mL) can enhance transduction efficiency.

  • Antibiotic Selection: After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection until a non-transduced control plate shows complete cell death.

Protocol 2: CRISPR-Cas9 Screen with this compound

Objective: To identify genes whose knockout confers sensitivity or resistance to this compound.

Materials:

  • Transduced cell population from Protocol 1

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture supplies

Procedure:

  • Initial Cell Collection (T0): Collect a sufficient number of cells from the transduced population to serve as the baseline for sgRNA representation (T0 sample). A representation of at least 500 cells per sgRNA is recommended.

  • Treatment: Split the remaining cells into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with a pre-determined concentration of this compound. This concentration should be optimized to cause significant but not complete cell death (e.g., IC20-IC50). Treat the control group with an equivalent volume of the vehicle.

  • Cell Culture and Passaging: Culture the cells for a pre-determined period (e.g., 14-21 days), passaging as necessary. It is critical to maintain a sufficient number of cells at each passage to preserve the complexity of the sgRNA library.

  • Final Cell Collection: At the end of the treatment period, harvest the cells from both the this compound treated and vehicle-treated populations.

Protocol 3: Data Analysis

Objective: To identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the control.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for sgRNA amplification

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis (e.g., MAGeCK)

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell pellets.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.

  • Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA in each sample.

    • Use a statistical package like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the vehicle control samples.

    • Perform pathway and gene ontology analysis on the identified hit genes to uncover the biological processes that are associated with sensitivity or resistance to this compound.

Conclusion

The combination of the potent and selective Btk inhibitor, this compound, with CRISPR-Cas9 knockout screens offers a powerful approach for elucidating the complex cellular responses to Btk inhibition. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at identifying novel drug targets, understanding resistance mechanisms, and developing more effective therapeutic strategies for B-cell malignancies and autoimmune disorders. As with any high-throughput screening method, careful optimization of experimental parameters and rigorous data analysis are essential for obtaining reliable and impactful results.

References

Application Notes and Protocols for Btk-IN-26 in In Vivo Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2][3] In various B-cell malignancies, including chronic lymphocytic leukemia (CLL), this pathway is often constitutively active, providing a significant survival advantage to the cancer cells.[4][5] Btk-IN-26 is a potent and selective covalent inhibitor of BTK, designed to bind to the cysteine 481 residue in the ATP-binding pocket of the kinase, leading to irreversible inactivation.[1][4] This mode of action effectively shuts down the downstream signaling cascades that promote leukemic cell growth and survival.[4][6] These application notes provide a comprehensive overview of the in vivo evaluation of this compound in preclinical mouse models of leukemia, including detailed experimental protocols and representative data.

Mechanism of Action

This compound targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. In leukemia, aberrant BCR signaling leads to increased cell proliferation and survival.[4][7] Upon activation of the BCR, LYN and SYK kinases phosphorylate BTK at the Y551 residue.[4][8] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways including PI3K/AKT, NF-κB, and ERK1/2.[4] These pathways are crucial for the survival, differentiation, and proliferation of B-cells.[4] this compound covalently binds to the Cys-481 residue within the BTK active site, irreversibly inhibiting its kinase activity and blocking these downstream pro-survival signals.[1][4]

Btk_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Btk_IN_26 This compound Btk_IN_26->BTK Inhibits (Cys481) PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT NFkB NF-κB Pathway PLCg2->NFkB ERK ERK1/2 Pathway PLCg2->ERK Proliferation Cell Proliferation, Survival, Adhesion PI3K_AKT->Proliferation NFkB->Proliferation ERK->Proliferation experimental_workflow cluster_workflow In Vivo Efficacy Workflow A Inject TCL1 Leukemic Cells into C57BL/6 Mice B Monitor Leukemia Engraftment (Flow Cytometry) A->B C Randomize Mice into Treatment Groups B->C D Daily Oral Administration of This compound or Vehicle C->D E Weekly Monitoring of Tumor Burden and Health D->E F Continue Treatment until Endpoint E->F G Survival Analysis and Tissue Collection F->G

References

Application Notes and Protocols for Flow Cytometry Analysis of B-cell Activation with a Btk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphocytes (B-cells) are fundamental components of the adaptive immune system, primarily responsible for humoral immunity through the production of antibodies. The activation of B-cells is a meticulously regulated process, initiated by the B-cell receptor (BCR) recognizing its cognate antigen.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to B-cell proliferation, differentiation into plasma cells and memory B-cells, and antibody secretion.[2][3]

A key mediator in the BCR signaling pathway is Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase belonging to the Tec family.[4][5] Upon BCR engagement, a "signalosome" is formed, involving the activation of Src-family kinases like Lyn and Syk.[3][6] Syk, in turn, phosphorylates and activates Btk.[2] Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which leads to the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][4] This signaling cascade ultimately results in the activation of transcription factors such as NF-κB, which are crucial for B-cell activation, proliferation, and survival.[2][5]

Given its critical role, Btk has emerged as a significant therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3][5] Btk inhibitors function by blocking the kinase activity of Btk, thereby attenuating the BCR signaling pathway and inhibiting B-cell activation.[3]

This document provides detailed protocols for the analysis of B-cell activation and its inhibition by a representative Btk inhibitor, Btk-IN-26, using flow cytometry. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells, making it ideal for dissecting the cellular responses to a Btk inhibitor. We will describe methods for B-cell isolation, in vitro activation, and staining for key cell surface and intracellular markers to quantify the effects of this compound.

B-Cell Receptor (BCR) Signaling Pathway and Point of Btk Inhibition

The following diagram illustrates the central role of Btk in the BCR signaling cascade and the mechanism of action for a Btk inhibitor.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Phosphorylation Btk Btk Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB B_cell_activation B-cell Activation (Proliferation, Differentiation) NFkB->B_cell_activation Leads to Btk_IN_26 This compound Btk_IN_26->Btk Inhibition

Caption: BCR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Isolation of Human B-cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of B-cells from human peripheral blood.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Penicillin-Streptomycin solution

  • L-glutamine solution

Procedure:

  • Dilute peripheral blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in PBS with 2% FBS.

  • Add the RosetteSep™ Human B Cell Enrichment Cocktail at 50 µL/mL of whole blood and mix well.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer it over Ficoll-Paque PLUS.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched B-cells from the plasma-Ficoll interface.

  • Wash the enriched B-cells twice with PBS containing 2% FBS.

  • Resuspend the purified B-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

  • Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.

In Vitro B-cell Activation and Treatment with this compound

This protocol outlines the in vitro stimulation of purified B-cells and treatment with the Btk inhibitor.

Materials:

  • Purified human B-cells

  • Complete RPMI-1640 medium

  • Anti-IgM antibody (for stimulation)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plate

Procedure:

  • Seed the purified B-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a working solution of anti-IgM antibody in complete RPMI-1640 medium. A typical final concentration is 10 µg/mL.

  • Add the anti-IgM solution to the appropriate wells to stimulate the B-cells. Include an unstimulated control group.

  • The final experimental groups should include:

    • Unstimulated B-cells (with vehicle)

    • Stimulated B-cells (with vehicle)

    • Stimulated B-cells with varying concentrations of this compound

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Flow Cytometry Staining and Analysis

This protocol details the staining of B-cells for surface and intracellular markers for flow cytometric analysis.

Materials:

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (B-cell marker)

    • Anti-CD69 (early activation marker)

    • Anti-CD86 (co-stimulatory molecule)

    • Anti-pBtk (Y223) (phosphorylated Btk)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Flow cytometer

Procedure:

Surface Staining:

  • After the incubation period, harvest the cells from the 96-well plate and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated anti-CD19, anti-CD69, and anti-CD86 antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

Intracellular Staining (for pBtk): 6. After surface staining and washing, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. 7. Incubate for 20 minutes at room temperature in the dark. 8. Wash the cells once with 1 mL of Permeabilization/Wash Buffer. 9. Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-pBtk (Y223) antibody. 10. Incubate for 30 minutes at room temperature in the dark. 11. Wash the cells twice with 2 mL of Permeabilization/Wash Buffer. 12. Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Flow Cytometry Acquisition and Analysis: 13. Acquire the samples on a flow cytometer. 14. For analysis, first gate on the lymphocyte population based on forward and side scatter properties. 15. From the lymphocyte gate, identify the B-cell population by gating on CD19-positive cells. 16. Within the CD19+ gate, analyze the expression of the activation markers CD69 and CD86, and the intracellular marker pBtk. 17. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in the different experimental groups.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture In Vitro Culture cluster_analysis Flow Cytometry Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) B_Cell_Enrichment B-cell Enrichment (Negative Selection) PBMC_Isolation->B_Cell_Enrichment Cell_Seeding Seed B-cells in 96-well plate B_Cell_Enrichment->Cell_Seeding Inhibitor_Treatment Pre-treat with this compound or Vehicle (1 hr) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with anti-IgM (24-48 hrs) Inhibitor_Treatment->Stimulation Surface_Staining Surface Stain (CD19, CD69, CD86) Stimulation->Surface_Staining Intracellular_Staining Fix/Perm & Intracellular Stain (pBtk) Surface_Staining->Intracellular_Staining Acquisition Acquire on Flow Cytometer Intracellular_Staining->Acquisition Data_Analysis Gate on CD19+ B-cells Analyze Markers Acquisition->Data_Analysis

Caption: Flow cytometry workflow for B-cell activation analysis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for easy comparison. The expected results demonstrate a dose-dependent inhibition of B-cell activation markers by this compound.

Treatment Group% CD69+ of CD19+ cellsMFI of CD86 on CD19+ cellsMFI of pBtk on CD19+ cells
Unstimulated + VehicleLowLowBaseline
Stimulated (anti-IgM) + VehicleHighHighHigh
Stimulated + this compound (Low Conc.)IntermediateIntermediateIntermediate
Stimulated + this compound (Mid Conc.)Low-IntermediateLow-IntermediateLow-Intermediate
Stimulated + this compound (High Conc.)LowLowBaseline

MFI: Mean Fluorescence Intensity

Expected Results and Interpretation

Upon stimulation with anti-IgM, B-cells are expected to show a significant upregulation of the early activation marker CD69 and the co-stimulatory molecule CD86.[7] Intracellularly, a marked increase in the phosphorylation of Btk at tyrosine 223 (pBtk Y223) should be observed, indicating the activation of the BCR signaling pathway.

Treatment with this compound is anticipated to inhibit these activation events in a dose-dependent manner. At effective concentrations, this compound should significantly reduce the percentage of CD69-positive B-cells and the mean fluorescence intensity of CD86. Furthermore, a substantial decrease in the MFI of intracellular pBtk would confirm the direct engagement and inhibition of the target by this compound.

These results would collectively demonstrate the inhibitory effect of this compound on B-cell activation by blocking the BCR signaling pathway at the level of Btk. This experimental approach is valuable for characterizing the potency and mechanism of action of novel Btk inhibitors in a physiologically relevant cellular context.

References

Application Notes and Protocols for Assessing Downstream Signaling of BTK with Btk-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various cell types, particularly B-lymphocytes.[1][2][3] Upon activation, BTK triggers a cascade of downstream signaling events that are crucial for cell proliferation, differentiation, survival, and migration.[1][4][5] Key downstream pathways activated by BTK include Phospholipase Cγ2 (PLCγ2), Protein Kinase B (AKT), Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[5][8][9]

Btk-IN-26 is a potent inhibitor of BTK. These application notes provide detailed protocols to assess the functional consequences of BTK inhibition by this compound on its downstream signaling pathways. The methodologies described herein include Western blotting to measure the phosphorylation status of key signaling proteins and a cell proliferation assay.

Data Presentation

The inhibitory activity of this compound on BTK and its downstream signaling can be quantified and summarized. The following table provides a template for presenting such quantitative data.

Assay Type Target/Marker Cell Line Parameter This compound Value
Biochemical AssayRecombinant BTKCell-freeIC50e.g., 1.2 nM
Western BlotPhospho-BTK (Y223)RamosIC50e.g., 15.8 nM
Western BlotPhospho-PLCγ2 (Y1217)TMD8IC50e.g., 20.4 nM
Western BlotPhospho-AKT (S473)PfeifferIC50e.g., 35.1 nM
Western BlotPhospho-ERK1/2 (T202/Y204)RamosIC50e.g., 28.9 nM
Cell ProliferationCell ViabilityRamosGI50e.g., 50.3 nM

BTK Signaling Pathway

The following diagram illustrates the primary downstream signaling pathways regulated by BTK and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC RAS RAS PKC->RAS IKK IKK PKC->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->IKK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription NFkB NF-κB IKK->NFkB NFkB->Transcription Btk_IN_26 This compound Btk_IN_26->BTK

Caption: this compound inhibits BTK, blocking downstream signaling pathways.

Experimental Protocols

Western Blot Analysis of BTK Downstream Signaling

This protocol details the assessment of the phosphorylation status of BTK and its downstream targets, PLCγ2, AKT, and ERK, in response to this compound treatment.

Experimental Workflow

Caption: Workflow for Western blot analysis of BTK signaling.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Anti-IgM antibody (for B-cell receptor stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2, anti-phospho-AKT (S473), anti-AKT, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture: Culture B-cell lymphoma cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating and Starvation: Plate cells at a density of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium and incubate overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 2 hours.

  • Cell Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes to activate the B-cell receptor signaling pathway.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Probing:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.

Cell Proliferation Assay (CFSE-based)

This assay measures the effect of this compound on B-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) over several cell divisions using flow cytometry.[10]

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Complete RPMI-1640 medium

  • CFSE dye

  • This compound (dissolved in DMSO)

  • B-cell stimuli (e.g., anti-IgM, CD40L)

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Wash isolated B-cells twice with PBS.

    • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C.[10]

    • Quench the staining by adding 5 volumes of ice-cold complete culture medium.[10]

    • Wash the cells three times with complete culture medium.[10]

  • Cell Culture and Treatment:

    • Resuspend the CFSE-stained B-cells in complete culture medium.

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Add B-cell stimuli to the appropriate wells.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[10]

  • Data Acquisition and Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire data on a flow cytometer using a 488 nm laser for excitation.[10]

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Calculate the percentage of proliferating cells and the proliferation index for each treatment condition to determine the GI50 (concentration for 50% growth inhibition).

References

Troubleshooting & Optimization

troubleshooting Btk-IN-26 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, small molecule inhibitor of Bruton's tyrosine kinase (BTK) and its C481S mutant, with IC50 values of 0.7 nM and 0.8 nM, respectively[1]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival[2][3][4][5]. Due to its role in various B-cell malignancies and autoimmune diseases, BTK is a significant therapeutic target[6][7][8][9][10][11].

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: Like many small molecule kinase inhibitors, this compound is likely a lipophilic (fat-soluble) compound with low aqueous solubility[12][13]. Kinase inhibitors often bind to the ATP-binding pocket of their target kinase, which tends to be hydrophobic. This inherent chemical property makes them challenging to dissolve in polar solvents like water or aqueous buffers[12][13].

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is significantly lower[12][13]. To troubleshoot this, you can try several strategies outlined in the troubleshooting guide below, such as reducing the final DMSO concentration, modifying the buffer pH, or using solubility enhancers[12].

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving solubility challenges with this compound in your experiments.

Issue 1: this compound powder does not fully dissolve in the organic solvent for the stock solution.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Increase Solvent Volume: While aiming for a high concentration stock, ensure you are using a sufficient volume of DMSO.

    • Enhance Mixing: Vortex the solution for several minutes.

    • Apply Gentle Heat: Warm the solution in a water bath at 37°C. Caution: Verify the thermal stability of this compound before applying heat.

    • Use Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution[13].

Issue 2: The compound precipitates out of the aqueous buffer upon dilution from the DMSO stock.

This is the most common solubility issue. The following workflow can help you identify the optimal conditions for your experiment.

G cluster_0 cluster_1 Troubleshooting Workflow start Start: this compound Precipitates in Aqueous Buffer prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock lower_dmso Lower Final DMSO Concentration (<0.5%) prep_stock->lower_dmso Dilute into Buffer modify_ph Modify Buffer pH (e.g., pH 6.0-7.4) lower_dmso->modify_ph Precipitation Persists success Solubility Issue Resolved lower_dmso->success Resolved use_surfactant Add Surfactant (e.g., Tween-80, Pluronic F-68) modify_ph->use_surfactant Precipitation Persists modify_ph->success Resolved co_solvent Use a Co-solvent System (e.g., DMSO/Ethanol) use_surfactant->co_solvent Precipitation Persists use_surfactant->success Resolved co_solvent->success Resolved fail Consult Further/ Consider Formulation co_solvent->fail Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required for your desired volume and concentration.

  • Weighing: Carefully weigh the this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Tightly cap the vial and vortex for 2-5 minutes until the solid is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes[13].

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution of this compound into Aqueous Buffer

Method A: Standard Dilution

  • Prepare your aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH.

  • Perform serial dilutions of your DMSO stock solution with the aqueous buffer to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in your assay is kept as low as possible (ideally below 0.5%) to minimize solvent effects and precipitation[12].

Method B: Using Surfactants to Enhance Solubility

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant.

  • Add the this compound DMSO stock solution to the surfactant-containing buffer to reach the final concentration.

Data Presentation

The following table provides an example of how different buffer conditions might affect the solubility of a poorly soluble kinase inhibitor like this compound. Note: This is hypothetical data for illustrative purposes.

Buffer ConditionFinal DMSO (%)AdditiveVisual Observation
PBS, pH 7.41.0%NonePrecipitation
PBS, pH 7.40.5%NoneSlight Precipitation
PBS, pH 7.40.1%NoneClear Solution
MES, pH 6.50.5%NoneClear Solution
PBS, pH 7.40.5%0.01% Tween-80Clear Solution
PBS, pH 7.40.5%0.01% Pluronic F-68Clear Solution

Btk Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events culminating in B-cell proliferation, differentiation, and survival[2][3][4][5][6][7][9]. This compound inhibits this process by blocking the kinase activity of BTK.

BtkSignalingPathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream PKC_Activation->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK Inhibition

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Btk-IN-26 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Btk-IN-26 concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK, this compound can block these signaling pathways, making it a valuable tool for research in oncology and autoimmune diseases.[1]

Q2: What are the known IC50 values for this compound?

A2: this compound has been shown to be a highly potent inhibitor of both wild-type BTK and its C481S mutant, with IC50 values of 0.7 nM and 0.8 nM, respectively, in enzymatic assays.[1] It is important to note that these values represent the concentration required to inhibit the enzyme's activity by 50% in a cell-free system. The optimal concentration for cell-based assays will likely be higher and needs to be determined empirically for each cell line and experimental condition.

Q3: Why is it critical to optimize the concentration of this compound for cell viability assays?

A3: Optimizing the concentration of this compound is crucial to ensure that the observed effects are due to the specific inhibition of BTK and not a result of off-target effects or general cytotoxicity. High concentrations of any small molecule inhibitor can lead to non-specific effects and cell death, which can confound the interpretation of results. A carefully determined dose-response curve will help identify the therapeutic window, which is the concentration range where this compound effectively inhibits its target without causing significant harm to the cells.

Q4: What are the common cell viability assays that can be used with this compound?

A4: Several common colorimetric and fluorometric assays are suitable for use with this compound. These include:

  • MTT Assay: Measures the metabolic activity of viable cells.

  • XTT Assay: Similar to MTT, but the formazan (B1609692) product is water-soluble.

  • Resazurin (alamarBlue) Assay: A fluorescent assay that measures mitochondrial reductase activity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

The choice of assay may depend on the cell type, experimental setup, and available equipment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing this compound concentration.

Issue Possible Cause Recommended Solution
High cell death at all tested concentrations. The starting concentration of this compound is too high and is causing general cytotoxicity.Begin with a much lower concentration range. Given the low nanomolar enzymatic IC50, a starting concentration in the low nanomolar to low micromolar range for cell-based assays is recommended. Perform a broad dose-response curve (e.g., from 0.1 nM to 10 µM) to identify a non-toxic range.
No observable effect on cell viability at any concentration. The concentration of this compound is too low to elicit a response. The cell line may not be dependent on the BTK pathway for survival. The inhibitor may have degraded.Increase the concentration range in your dose-response experiment. Confirm that your cell line expresses BTK and that the BTK pathway is active and relevant to cell survival in your model. Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Inconsistent results between replicate wells or experiments. Uneven cell seeding. Pipetting errors. Edge effects in the microplate. Compound precipitation.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS. Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations.
"U-shaped" dose-response curve (higher viability at higher concentrations). Compound interference with the assay chemistry.At higher concentrations, some compounds can directly reduce the assay reagents (e.g., MTT, resazurin), leading to a false-positive signal. Run a cell-free control with the inhibitor and the assay reagent to check for direct chemical interaction.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for a dose-response experiment to determine the optimal, non-toxic concentration of this compound.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 10 µM down to 0.1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Data Presentation

The following tables provide a hypothetical example of data that could be generated from a cell viability experiment with this compound.

Table 1: Hypothetical Cell Viability Data for this compound in a Lymphoma Cell Line (e.g., TMD8)

This compound Concentration (nM)% Cell Viability (48h)Standard Deviation
0 (Vehicle)1005.2
0.198.54.8
195.26.1
1085.77.3
10060.18.5
100025.44.9
100005.82.1

Table 2: Comparison of Hypothetical Cytotoxic IC50 Values of this compound across Different Cell Lines

Cell LineCell TypeCytotoxic IC50 (nM) after 72h
TMD8Diffuse Large B-cell Lymphoma85
JeKo-1Mantle Cell Lymphoma120
RamosBurkitt's Lymphoma250
HEK293THuman Embryonic Kidney>10,000

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCy2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Readout Measure Absorbance/ Fluorescence Assay->Readout Analysis Calculate % Viability & Plot Dose-Response Curve Readout->Analysis IC50 Determine Cytotoxic IC50 Analysis->IC50

Caption: Workflow for determining the optimal concentration of this compound.

References

minimizing Btk-IN-26 off-target effects in cellular experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Btk-IN-26 in cellular experiments. The goal is to help you minimize potential off-target effects and accurately interpret your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as compound 18) is a highly potent, novel inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It is notable for its strong activity against both the wild-type BTK enzyme and the C481S mutant, which confers resistance to first-generation covalent BTK inhibitors like ibrutinib (B1684441).[1][2][3][4]

Q2: What are the known IC50 values for this compound?

A2: this compound has demonstrated low nanomolar potency in biochemical assays. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)Reference
Wild-Type BTK0.7[1][2][3][4]
BTK C481S Mutant0.8[1][2][3][4]

Q3: Does this compound have known off-target effects?

A3: Currently, a comprehensive public kinome selectivity profile for this compound has not been published. However, like many kinase inhibitors, it is possible that this compound may interact with other kinases, especially at higher concentrations. Off-target activities are a common feature of BTK inhibitors. For example, the first-generation inhibitor ibrutinib is known to inhibit other kinases such as TEC, ITK, EGFR, and JAK3, which can lead to side effects.[5][6][7][8] Second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) were designed to have greater selectivity and fewer off-target effects.[9][10][11][12][13] Researchers using this compound should be aware of potential off-target activities and consider experiments to assess its selectivity in their model system.

Q4: How can I determine the optimal concentration of this compound for my cellular experiments?

A4: Due to its high potency, it is crucial to perform a dose-response curve in your specific cell line to determine the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of BTK autophosphorylation at Tyr223). Using the lowest effective concentration will minimize the risk of off-target effects. We recommend starting with a broad range of concentrations (e.g., from 0.1 nM to 1 µM) and narrowing it down based on your results.

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected phenotypes is a common challenge when working with novel inhibitors. This guide will help you troubleshoot potential issues related to off-target effects of this compound.

dot

Troubleshooting_Guide Troubleshooting Unexpected Phenotypes with this compound start Start: Unexpected Cellular Phenotype Observed q1 Is the on-target pathway inhibited? (e.g., pBTK, pPLCγ2 levels decreased) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Phenotype might be due to on-target BTK inhibition or a combination of on- and off-target effects. a1_yes->res1 res2 Issue with inhibitor activity or experimental setup. - Verify inhibitor concentration and stability. - Check cell health and stimulation conditions. - Confirm readout of downstream signaling. a1_no->res2 q2 Does the phenotype match known BTK knockout/knockdown effects in your model system? res1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res3 Phenotype is likely on-target. Consider the kinetics and duration of inhibition. a2_yes->res3 res4 Phenotype is likely due to off-target effects. a2_no->res4 action1 Investigate Off-Target Effects: 1. Perform Kinome Scan. 2. Use a structurally different BTK inhibitor. 3. Rescue with a drug-resistant BTK mutant. 4. Analyze other signaling pathways via Western Blot. res4->action1

Caption: Troubleshooting decision tree for unexpected results.

Data on BTK Inhibitor Selectivity

While a specific kinome scan for this compound is not publicly available, the following table summarizes the selectivity of other well-characterized BTK inhibitors to provide context for potential off-target kinase families.

InhibitorTypeKey Off-TargetsReference
Ibrutinib 1st Gen CovalentTEC, ITK, EGFR, JAK3, HER2[5][6][7][8]
Acalabrutinib 2nd Gen CovalentMore selective than ibrutinib; minimal off-target activity on EGFR and ITK[9][11][14]
Zanubrutinib 2nd Gen CovalentMore selective than ibrutinib; fewer off-target effects on TEC and EGFR[10][12][13]
Fenebrutinib Non-covalentMinimal off-target effects[15]

Experimental Protocols

To thoroughly investigate the effects of this compound and distinguish between on- and off-target activities, a combination of biochemical and cellular assays is recommended.

Kinome Profiling to Determine Inhibitor Selectivity

A broad kinase screening panel (kinome scan) is the most effective way to identify potential off-targets of this compound. This is typically performed as a service by specialized companies.

General Methodology:

  • Compound Submission: this compound is submitted at a specific concentration (e.g., 1 µM) to the service provider.

  • Binding or Activity Assay: The inhibitor is screened against a large panel of purified human kinases (often >400). The assay measures the ability of the compound to either compete with a labeled ligand for binding to the kinase or to directly inhibit the kinase's enzymatic activity.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Significant off-target interactions are identified for further validation.

dot

Kinome_Profiling_Workflow cluster_0 Biochemical Screen cluster_1 Data Analysis & Validation start Prepare this compound Stock Solution assay Screen against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1µM) start->assay data Measure % inhibition or % binding for each kinase assay->data analysis Identify kinases with significant inhibition (e.g., >50% inhibition) data->analysis validation Validate hits with IC50 determination and in cellular assays analysis->validation BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP2 PIP2 Lyn_Syk->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 + DAG PLCg2->IP3_DAG cleaves PIP2 into Ca_PKC Ca2+ mobilization & PKC activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT activation Ca_PKC->NFkB_NFAT Proliferation Cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK inhibits

References

Technical Support Center: Btk-IN-26 and Phosphorylated BTK Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Btk-IN-26 and experiencing issues with detecting phosphorylated Bruton's tyrosine kinase (pBTK) via Western blot. The information provided is based on general knowledge of BTK inhibitors and may require further optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the phosphorylated BTK (pBTK) signal in a Western blot?

A1: this compound is a Bruton's tyrosine kinase (BTK) inhibitor. Therefore, treatment of cells with this compound is expected to decrease the phosphorylation of BTK at its key activation sites, such as Tyr223 and Tyr551.[1][2] This will result in a weaker or absent pBTK signal on a Western blot compared to an untreated or vehicle-treated control. The total BTK protein levels should remain largely unaffected by short-term inhibitor treatment.

Q2: Which phosphorylation site of BTK should I be targeting for my Western blot analysis?

A2: BTK has two main phosphorylation sites critical for its activation: Tyr551 in the activation loop of the kinase domain and Tyr223 in the SH3 domain.[2][3] Phosphorylation of Tyr551 by upstream kinases like SYK or SRC is the initial activation step, followed by autophosphorylation at Tyr223, which is required for full enzymatic activity.[2][3] Monitoring the phosphorylation status of either site can provide insights into BTK activation. Antibodies specific to pBTK (Tyr223) and pBTK (Tyr551) are commercially available.

Q3: Why am I not seeing a decrease in my pBTK signal after treatment with this compound?

A3: There are several potential reasons for this observation:

  • Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to inhibit BTK phosphorylation effectively.

  • Cell Permeability Issues: The inhibitor may not be efficiently entering the cells.

  • Experimental Conditions: The cells may not have been appropriately stimulated to induce BTK phosphorylation in the first place, thus masking the inhibitory effect.

  • Antibody Issues: The primary antibody for pBTK may not be specific or sensitive enough.

Q4: Can this compound affect total BTK protein levels?

A4: Typically, small molecule kinase inhibitors like this compound are designed to inhibit the kinase activity (phosphorylation) of the target protein rather than inducing its degradation, especially in short-term treatments. Therefore, you should not expect to see a significant change in total BTK levels. If you observe a decrease in total BTK, it could be due to secondary effects of prolonged inhibitor treatment, off-target effects, or issues with protein loading consistency. Always use a loading control to normalize your results.

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical BTK signaling pathway, highlighting the key phosphorylation events and the inhibitory action of this compound.

BTK_Signaling_Pathway BTK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_pY551 pBTK (Tyr551) BTK_inactive->BTK_pY551 on Tyr551 BTK_pY223 pBTK (Tyr223) (Fully Active) BTK_pY551->BTK_pY223 Autophosphorylation on Tyr223 PLCg2 PLCγ2 BTK_pY223->PLCg2 PLCg2_p pPLCγ2 PLCg2->PLCg2_p Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2_p->Downstream Btk_IN_26 This compound Btk_IN_26->BTK_pY551 Inhibition Btk_IN_26->BTK_pY223 Inhibition Western_Blot_Workflow Western Blot Workflow for pBTK Analysis cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (this compound, Stimulus) Cell_Lysis 2. Cell Lysis (with inhibitors) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation (with Laemmli buffer) Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pBTK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Stripping 11. Stripping & Re-probing (Total BTK, Loading Control) Detection->Stripping Analysis 12. Densitometry & Normalization Stripping->Analysis

References

dealing with compound precipitation of Btk-IN-26 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-26. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) focus specifically on the challenge of compound precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, small molecule inhibitor of Bruton's tyrosine kinase (BTK) and its C481S mutant.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell maturation, proliferation, and survival.[2][3][4] By inhibiting BTK, this compound disrupts these signaling cascades, making it a valuable tool for research in oncology and autoimmune diseases where BTK is often dysregulated.[1][2]

Q2: I observed a precipitate after diluting my this compound stock solution in my cell culture medium. What could be the cause?

A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often referred to as "crashing out."[5] This is typically due to the hydrophobic nature of the compound and its low solubility in water-based solutions.[6][7] The primary causes include:

  • High Final Concentration: The intended final concentration of this compound in your medium may exceed its maximum aqueous solubility.[5][6]

  • Solvent Shock: A rapid change in solvent polarity when a concentrated dimethyl sulfoxide (B87167) (DMSO) stock is diluted directly into the aqueous medium can cause the compound to precipitate.[5][6]

  • Media Composition and Temperature: Components in the media like salts and proteins, as well as lower temperatures, can decrease the solubility of the compound.[5][7]

Q3: How can I visually identify this compound precipitation?

A3: Precipitation can appear in several forms. You might notice the media becoming cloudy or hazy, or you may see fine particles or larger crystals, sometimes adhering to the surface of the culture vessel.[6] It is important to distinguish this from microbial contamination, which might also cause turbidity but is usually accompanied by a rapid pH change (indicated by a color shift in the phenol (B47542) red indicator) and the presence of motile microorganisms under a microscope.[6]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to preventing and resolving this compound precipitation in your experiments.

Issue: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after adding the this compound DMSO stock to your cell culture medium, follow these steps:

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound is above its solubility limit in the aqueous medium.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using a solubility test (see Experimental Protocols section).[5]
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[5]Perform an intermediate serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently swirling or vortexing the media.[5]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[5]Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[5]
Incomplete Dissolution of Stock The compound may not be fully dissolved in the initial DMSO stock, leading to the transfer of micro-precipitates.Ensure the stock solution is fully dissolved. Vortex vigorously and, if necessary, use brief sonication.[5]
Issue: Precipitation During Incubation or Long-Term Experiments

Precipitation that occurs hours or days into an experiment can be caused by the following:

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[5]Ensure proper humidification in the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5]
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the stable environment of the incubator.
pH Shift in Media Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound.[6]Ensure the medium is adequately buffered and monitor the pH, especially in dense cultures. Change the medium as needed to maintain a stable pH.

Experimental Protocols

Protocol 1: Preparing this compound Working Solutions to Prevent Precipitation
  • Prepare a High-Concentration Stock in 100% DMSO: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Brief sonication can also be used to aid dissolution.[5][7]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[5] To minimize the risk of precipitation, first create an intermediate dilution of your stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed medium, add a small volume of the intermediate DMSO stock dropwise. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.[5]

  • Final Visual Check: After dilution, carefully inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare a Serial Dilution in DMSO: Begin with your highest concentration this compound stock in DMSO and prepare a 2-fold serial dilution series in DMSO.[5]

  • Dilute in Culture Media: In a multi-well plate, add a consistent volume of your pre-warmed (37°C) complete cell culture medium to each well (e.g., 200 µL).

  • Add Compound Dilutions: Add a small, equal volume of each DMSO dilution to the corresponding wells of the media (e.g., 2 µL). Include a control well with DMSO only.[5]

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm; an increase in absorbance suggests precipitation.[5]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific experimental conditions.[5]

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruits & Activates PI3K->PIP3 P PLCy2 PLCγ2 BTK->PLCy2 Btk_IN_26 This compound Btk_IN_26->BTK DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB_etc NF-κB, NFAT, AP-1 Activation PKC->NFkB_etc Ca_Flux->NFkB_etc Proliferation Cell Proliferation, Survival, Differentiation NFkB_etc->Proliferation

Caption: this compound inhibits BTK, blocking downstream signaling required for B-cell survival.

Experimental Workflow: Preventing Precipitation

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps Stock 1. Prepare 10 mM Stock in 100% DMSO Intermediate 3. Create Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Intermediate WarmMedia 2. Pre-warm Media to 37°C Final 4. Add Dropwise to Warmed Media while Gently Vortexing WarmMedia->Final Intermediate->Final Inspect 5. Visually Inspect for Precipitate Final->Inspect AddCells 6. Add to Cells Inspect->AddCells

Caption: Workflow for preparing this compound working solutions to avoid precipitation.

Troubleshooting Logic for Compound Precipitation

Troubleshooting_Logic Start Precipitate Observed in Media Timing When did it precipitate? Start->Timing Immediate Immediately upon dilution Timing->Immediate Immediate Delayed During incubation Timing->Delayed Delayed SolubilityTest Action: Perform Solubility Test Immediate->SolubilityTest Cause: Exceeding Solubility? ImproveProtocol Action: Use Intermediate Dilution & Warmed Media Immediate->ImproveProtocol Cause: Solvent Shock? CheckEvap Action: Check Incubator Humidity & Use Sealed Plates Delayed->CheckEvap Cause: Evaporation? MonitorpH Action: Monitor Media pH & Replenish if Needed Delayed->MonitorpH Cause: pH Shift? ReduceConc Action: Reduce Working Concentration SolubilityTest->ReduceConc

Caption: A decision tree to troubleshoot this compound precipitation issues.

References

Technical Support Center: Btk-IN-26 Vehicle Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Btk-IN-26, focusing on potential issues arising from solvent toxicity in vehicle control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO). For in vitro cell culture experiments, it is crucial to prepare a concentrated stock solution in high-purity, sterile DMSO. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration for your experiment.

Q2: I am observing unexpected cytotoxicity in my vehicle control group. What could be the cause?

A2: Unexpected cytotoxicity in a vehicle control group, typically containing DMSO, is a common issue. The toxicity of DMSO is dependent on both the concentration and the duration of exposure to the cells. Different cell lines also exhibit varying sensitivities to DMSO. High concentrations of DMSO (often above 1%) can lead to a significant decrease in cell viability.[1] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line that does not impact viability over the course of your experiment.

Q3: What is a safe concentration of DMSO for in vitro experiments?

A3: As a general guideline, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] For many cell lines, concentrations up to 0.5% may be tolerated without significant cytotoxic effects. However, some sensitive cell lines may show reduced viability even at these lower concentrations. It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and experimental duration.

Q4: How can I minimize solvent-induced toxicity in my experiments?

A4: To minimize solvent toxicity, always include a vehicle control group in your experimental design. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure that the final DMSO concentration is consistent across all treatment groups. If you observe toxicity in your vehicle control, consider lowering the DMSO concentration by adjusting your serial dilutions. If the solubility of this compound becomes a limiting factor, exploring alternative formulation strategies may be necessary.

Q5: My this compound solution in media appears cloudy or precipitated. What should I do?

A5: Precipitation of the compound in the aqueous cell culture medium can occur if the final DMSO concentration is too low to maintain solubility. If you observe this, ensure your stock solution is fully dissolved before diluting it in the medium. You can also try pre-warming the cell culture medium before adding the this compound stock solution. If precipitation persists, a slight and careful increase in the final DMSO concentration might be necessary, but this should be done with caution and validated to not be toxic to your cells.

Troubleshooting Guides

Issue 1: High Background Toxicity in Vehicle Control (In Vitro)

Symptoms:

  • Significant cell death or reduced proliferation in wells treated only with the vehicle (e.g., DMSO-containing media).

  • Difficulty in distinguishing the specific effect of this compound from the toxic effect of the solvent.

Possible Causes:

  • The final DMSO concentration is too high for the specific cell line being used.

  • The duration of the experiment is too long for the cells to tolerate the DMSO concentration.

  • The quality of the DMSO is not suitable for cell culture (e.g., not sterile or high purity).

Troubleshooting Workflow:

start High background toxicity in vehicle control check_dmso_conc Verify final DMSO concentration start->check_dmso_conc is_high Is concentration > 0.5%? check_dmso_conc->is_high lower_conc Lower DMSO concentration in serial dilutions is_high->lower_conc Yes check_cell_sensitivity Perform DMSO dose-response curve for your cell line is_high->check_cell_sensitivity No end_solution Problem Resolved lower_conc->end_solution is_sensitive Is cell line sensitive to ≤ 0.5% DMSO? check_cell_sensitivity->is_sensitive optimize_protocol Optimize experimental duration or consider alternative solvents is_sensitive->optimize_protocol Yes check_dmso_quality Verify purity and sterility of DMSO is_sensitive->check_dmso_quality No optimize_protocol->end_solution use_new_dmso Use fresh, high-purity, cell-culture grade DMSO check_dmso_quality->use_new_dmso use_new_dmso->end_solution

Caption: Troubleshooting workflow for high vehicle control toxicity.

Issue 2: Inconsistent or Irreproducible Results in In Vivo Studies

Symptoms:

  • High variability in tumor growth or other endpoints within the vehicle control group.

  • Unexpected adverse effects (e.g., weight loss) in the vehicle control group.

Possible Causes:

  • The vehicle formulation is not stable, leading to inconsistent dosing.

  • The vehicle itself is causing toxicity in the animal model.

  • Improper preparation or administration of the vehicle.

Troubleshooting Steps:

  • Re-evaluate Vehicle Formulation: For in vivo studies, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. Ensure the components are of high quality and the formulation is prepared fresh and is homogenous.

  • Conduct a Vehicle Tolerability Study: Before initiating the full efficacy study, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects over the planned duration of the experiment.

  • Standardize Procedures: Ensure that the preparation of the vehicle and the administration technique (e.g., oral gavage) are consistent across all animals and all experimenters.

Data Presentation

Table 1: General Effects of DMSO Concentrations on Mammalian Cell Viability In Vitro
DMSO Concentration (v/v)General Effect on Cell ViabilityReference
> 5%Highly cytotoxic to most cell lines, causing rapid cell death.[3][4][3][4]
2% - 5%Significant cytotoxicity observed in many cell lines, especially with longer incubation times (>24h).
0.5% - 1%May inhibit cell growth or cause damage in sensitive cell lines. Generally considered the upper limit for most applications.[1][1]
≤ 0.1%Generally considered safe for most in vitro applications with minimal impact on cell viability.[2][2]
Table 2: Representative Data on DMSO Cytotoxicity in Human Fibroblasts
DMSO Concentration (v/v)Cell Viability after 24h (%)Cell Viability after 48h (%)
0.05%~100%~100%
0.1%~100%~100%
0.5%~100%~95%
1%~90%~85%
2%~70%~60%
5%~40%~10%
Data is representative and compiled from general cytotoxicity studies. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • High-purity, cell culture grade DMSO

  • Target cancer cell line (e.g., a B-cell lymphoma line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with pure DMSO, ensuring the final DMSO concentration in the control wells is identical to the highest concentration used in the this compound-treated wells.

  • Treatment: Add the prepared this compound dilutions and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • This compound

  • Vehicle components: DMSO, PEG300, Tween 80, sterile saline

  • Human cancer cell line for implantation

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

Procedure:

  • Cell Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control and this compound treatment groups).

  • Drug Formulation:

    • Vehicle Preparation: A common vehicle formulation can be prepared, for example, as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The components should be mixed thoroughly to form a clear solution.

    • This compound Formulation: Dissolve the calculated amount of this compound powder in the prepared vehicle to achieve the desired dosing concentration.

  • Administration: Administer the this compound formulation or the vehicle control to the respective groups of mice, typically via oral gavage, at a specified dosing schedule (e.g., once daily).

  • Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualization

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK recruits & activates PI3K->PIP3 phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Btk_IN_26 This compound Btk_IN_26->BTK inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Differentiation NF_kB->Proliferation MAPK->Proliferation

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

References

refining Btk-IN-26 treatment time for optimal pathway inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Btk-IN-26 treatment time to achieve optimal pathway inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1][2][3][4] this compound likely functions as an ATP-competitive inhibitor, binding to the kinase domain of BTK and preventing its activation through autophosphorylation at key tyrosine residues, such as Tyr223.[5][6] By inhibiting BTK, this compound effectively blocks downstream signaling cascades, including the activation of PLCγ2, which ultimately impacts cell survival and proliferation.[5][7][8]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: this compound targets the B-cell receptor (BCR) signaling pathway.[3] Upon inhibition of BTK, several downstream pathways are affected, primarily:

  • Phospholipase C gamma 2 (PLCγ2) pathway: Activated BTK phosphorylates and activates PLCγ2, a crucial step for subsequent downstream signaling.[5][7]

  • NF-κB pathway: The BCR signaling cascade, mediated by BTK, leads to the activation of the NF-κB transcription factor, which promotes cell survival and proliferation.[3][7][9]

  • PI3K/AKT pathway: BTK activity is linked to the activation of the PI3K/AKT pathway, another critical pro-survival signaling route in B-cells.[3][7]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined experimentally in your specific cell line and assay. We recommend performing a dose-response experiment. A good starting range, based on similar potent BTK inhibitors, would be from 1 nM to 1 µM.[10] You can assess the concentration-dependent inhibition of BTK phosphorylation (pBTK) by Western blot or phospho-flow cytometry to determine the IC50 value in your cellular context.

Q4: What is a typical treatment time for observing significant inhibition of BTK phosphorylation?

A4: Inhibition of BTK autophosphorylation is often a rapid event. Significant inhibition can typically be observed within 30 minutes to 4 hours of treatment.[10] However, the optimal time can vary depending on the cell type, experimental conditions, and the specific downstream readout. A time-course experiment (e.g., 0.5, 1, 2, 4, and 24 hours) is recommended to determine the optimal treatment duration for your specific experimental goals.

Q5: Can this compound affect cell viability?

A5: Yes, by inhibiting the pro-survival BTK signaling pathway, this compound is expected to reduce the viability of B-cell lines that are dependent on this pathway.[1][2] The effect on viability is typically assessed over a longer time course, such as 24, 48, and 72 hours, using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or weak inhibition of BTK phosphorylation (pBTK) Incorrect this compound Concentration: The concentration used may be too low.Perform a dose-response experiment to determine the optimal concentration. A starting range of 1 nM to 1 µM is recommended.
Cell Line Insensitivity: The cell line used may not rely on the BTK pathway for survival, or may have mutations that confer resistance.[11][12]Confirm that your cell line expresses active BTK and is dependent on BCR signaling. Consider using cell lines known to be sensitive to BTK inhibitors, such as Ramos or TMD8.[1][13]
Degraded this compound: The compound may have degraded due to improper storage or handling.Ensure your this compound stock solution is fresh and has been stored correctly, protected from light and at the recommended temperature (e.g., -20°C).
Ineffective B-Cell Receptor (BCR) Stimulation: If using stimulated conditions, the stimulating agent (e.g., anti-IgM) may not be effective.Confirm the activity of your stimulating agent. Include positive and negative controls in your experiment (e.g., stimulated vehicle-treated cells and unstimulated cells).
Experimental Protocol Issue: Problems with Western blot or flow cytometry protocols, such as antibody concentrations or incubation times, can lead to poor signal.Verify all steps in your protocol. Ensure you are using validated antibodies for pBTK and total BTK. Include appropriate loading controls for Western blotting.[10]
High background signal in Western blot Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.Increase the number and duration of wash steps with TBST buffer after primary and secondary antibody incubations.[13]
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations. Consider using a different blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
Inconsistent results between experiments Variability in Cell Culture: Differences in cell confluency, passage number, or health can affect signaling pathways.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase.
Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.

Data Presentation

Table 1: Hypothetical In Vitro Potency of this compound

Parameter Cell Line/System Value
Biochemical IC50 (vs. purified BTK enzyme) TR-FRET Assay0.7 nM
Cellular pBTK (Y223) IC50 Ramos (Burkitt's Lymphoma)6 nM
Cell Viability IC50 (72 hours) TMD8 (DLBCL)15 nM

Table 2: Recommended Starting Concentrations for Key Experiments

Experiment Cell Line Recommended Concentration Range Recommended Treatment Time
Western Blot (pBTK Inhibition) Ramos, TMD81 nM - 1 µM2 - 4 hours
Phospho-Flow Cytometry (pBTK) Ramos1 nM - 1 µM1 - 2 hours
Cell Viability Assay TMD8, REC-10.1 nM - 10 µM72 hours

Experimental Protocols

Protocol 1: Western Blot for BTK Phosphorylation

This protocol details the methodology for analyzing the phosphorylation of BTK at Tyr223 following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]

    • Seed cells and allow them to reach approximately 80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.[10]

  • BCR Stimulation (Optional):

    • Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.

    • Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.[13]

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein lysates to the same concentration.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Recommended):

    • To normalize the pBTK signal, strip the membrane and re-probe with an antibody against total BTK and a loading control (e.g., GAPDH or β-actin).[13]

Protocol 2: Phospho-Flow Cytometry for BTK Inhibition

This protocol allows for the quantitative measurement of BTK phosphorylation at the single-cell level.[9][14][15]

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of a suitable B-cell line (e.g., Ramos).

    • Treat cells with a dose range of this compound or vehicle control for 1-2 hours.

  • BCR Stimulation:

    • Stimulate cells with anti-human IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C.[5]

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding paraformaldehyde to a final concentration of 1.6%.[5]

    • Permeabilize the cells by adding ice-cold methanol.[14]

  • Antibody Staining:

    • Wash cells with staining buffer (e.g., PBS with 2% FBS).

    • Stain with a fluorescently conjugated antibody specific for phospho-BTK (Tyr223). You can also co-stain for other markers or total BTK.[5]

    • Incubate for 1 hour at room temperature, protected from light.[5]

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.[5]

    • Analyze the data by gating on the cell population and quantifying the Median Fluorescence Intensity (MFI) of the phospho-specific antibody. The MFI is expected to decrease with increasing concentrations of this compound.[5]

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK pBTK pBTK (Y223) (Active) BTK->pBTK Autophosphorylation Btk_IN_26 This compound Btk_IN_26->pBTK Inhibition PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 pPLCγ2 (Active) PLCG2->pPLCG2 Downstream Downstream Signaling (NF-κB, PI3K/AKT) pPLCG2->Downstream Response Cell Proliferation & Survival Downstream->Response Experimental_Workflow cluster_0 Time-Course Experiment Start Seed B-cells (e.g., Ramos) Treat Treat with fixed concentration of this compound Start->Treat Timepoints Incubate for different time points (0.5, 1, 2, 4, 8, 24h) Treat->Timepoints Stimulate Stimulate with anti-IgM (10 min) Timepoints->Stimulate Lyse Lyse cells Stimulate->Lyse WB Western Blot for pBTK/Total BTK Lyse->WB Analyze Analyze pBTK/BTK ratio WB->Analyze OptimalTime Determine Optimal Treatment Time Analyze->OptimalTime Troubleshooting_Logic Start No/Weak pBTK Inhibition Observed CheckConc Performed dose-response? Start->CheckConc CheckStim Stimulation control (vehicle) shows pBTK signal? CheckConc->CheckStim Yes DoDoseResponse Action: Run dose-response (1 nM - 1 µM) CheckConc->DoDoseResponse No CheckProtocol Verified Western Blot protocol and reagents? CheckStim->CheckProtocol Yes TroubleshootStim Action: Check anti-IgM reagent and protocol CheckStim->TroubleshootStim No TroubleshootWB Action: Optimize antibody titers, blocking, and wash steps CheckProtocol->TroubleshootWB No ConsiderCellLine Consider cell line sensitivity or compound stability CheckProtocol->ConsiderCellLine Yes DoDoseResponse->CheckStim

References

overcoming high background in Btk-IN-26 kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Btk-IN-26 in kinase assays. Our goal is to help you overcome common challenges, particularly high background, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and covalent inhibitor of Bruton's tyrosine kinase (Btk).[1] It also inhibits the C481S mutant of Btk, which is a common mechanism of resistance to first-generation Btk inhibitors.[1] As a covalent inhibitor, this compound forms a stable, often irreversible bond with a specific amino acid residue (typically cysteine) in the ATP-binding pocket of the Btk enzyme.[2][3] This mechanism of action leads to a time-dependent inhibition of the kinase.[4]

Q2: Why is the pre-incubation time critical when using this compound?

The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the Btk enzyme.[4] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a bond over time.[4] A shorter pre-incubation period will likely result in a higher apparent IC50, while a longer pre-incubation will lead to a lower IC50 as more enzyme becomes covalently modified.[4] Therefore, it is crucial to standardize the pre-incubation time across all experiments for meaningful comparison of results.

Q3: What are some common kinase assay formats compatible with this compound?

Several assay formats can be used to measure Btk activity and its inhibition by this compound. The choice of assay will depend on the available laboratory equipment and specific experimental goals.[5][6] Common formats include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal that is proportional to kinase activity.[7]

  • Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen™): These assays use a fluorescently labeled substrate and a specific antibody. Phosphorylation of the substrate by Btk brings the fluorophores into proximity, resulting in a FRET signal.[8]

  • Fluorescence Polarization (FP)-Based Assays: These assays measure the change in the polarization of fluorescent light upon binding of a fluorescently labeled tracer to the kinase. Inhibition by this compound displaces the tracer, leading to a decrease in fluorescence polarization.

Q4: What are the primary sources of high background in a this compound kinase assay?

High background can arise from several factors, broadly categorized as issues with reagents, assay conditions, and non-specific interactions. Specific causes include:

  • Non-specific binding: The detection antibody or other assay components may bind non-specifically to the microplate wells or other proteins in the reaction.[9]

  • Reagent contamination: Contaminated buffers, enzyme preparations, or substrate can introduce interfering substances.[9]

  • Sub-optimal reagent concentrations: Excessively high concentrations of the detection antibody, enzyme, or substrate can lead to elevated background signals.[10]

  • Inadequate blocking: Insufficient blocking of the microplate wells can result in non-specific binding of assay components.[9]

  • Compound interference: this compound itself, if autofluorescent or colored, can interfere with certain detection methods.

Troubleshooting Guide: Overcoming High Background

This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound kinase assays.

Problem: High Background Signal in "No Enzyme" or "Maximum Inhibition" Control Wells

This issue suggests that the background is independent of Btk activity and is likely due to non-specific binding or reagent issues.

Possible Cause Recommended Solution
Non-Specific Binding of Detection Antibody 1. Optimize Antibody Concentration: Perform a titration experiment to determine the optimal concentration of the detection antibody that provides a good signal-to-background ratio.[10] 2. Increase Blocking Efficiency: Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time.[9] 3. Add Detergent: Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the wash buffers to reduce non-specific interactions.[9][11]
Contaminated Reagents 1. Prepare Fresh Buffers: Prepare all buffers (assay buffer, wash buffer, blocking buffer) fresh using high-purity water and reagents.[9] 2. Check Reagent Purity: Ensure the purity of your Btk enzyme, substrate, and other critical reagents. Consider purchasing commercially validated reagents.
Autofluorescence of Compound or Plate 1. Run a Compound Interference Control: Test this compound in the assay without the enzyme or detection antibody to check for inherent fluorescence or luminescence. 2. Use Low-Autofluorescence Plates: Switch to black or white opaque microplates specifically designed for fluorescence or luminescence assays, respectively, to minimize background from the plate itself.
Insufficient Washing 1. Increase Wash Steps: Increase the number and volume of wash steps between reagent additions to ensure complete removal of unbound components.[10]
Problem: High Background Signal that is Dependent on Enzyme Activity

If the background signal is significantly reduced in the presence of a high concentration of inhibitor but still unacceptably high in the "No Inhibitor" control, the issue may be related to the enzymatic reaction itself.

Possible Cause Recommended Solution
High Enzyme Concentration 1. Optimize Enzyme Concentration: Perform an enzyme titration to find the lowest concentration of Btk that gives a robust signal without excessive background.
High Substrate Concentration 1. Optimize Substrate Concentration: While the substrate concentration is often kept at or near the Km for inhibitor studies, excessively high concentrations can sometimes contribute to background. Verify that you are using the recommended concentration for your assay.
Substrate Impurities 1. Verify Substrate Purity: Ensure the peptide substrate is of high purity, as impurities can sometimes be phosphorylated by the kinase or interfere with the detection system.
Reaction Time Too Long 1. Optimize Reaction Time: A very long reaction time can lead to the accumulation of product and a high signal that may appear as high background. Determine the optimal reaction time that falls within the linear range of the assay.

Experimental Protocols

General Protocol for a this compound Kinase Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for your specific assay system (e.g., ADP-Glo™).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C.[12]

    • Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[12]

    • Prepare the Btk enzyme and substrate in assay buffer at the desired concentrations. A typical kinase buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[8]

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add 5 µL of the Btk enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for covalent bond formation.[4]

    • Initiate the kinase reaction by adding 10 µL of the substrate solution (containing ATP).

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).[7]

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions. For example, in an ADP-Glo™ assay, you would add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.[7]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Btk Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Btk_IN_26 This compound Btk_IN_26->BTK inhibits

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add this compound (or Vehicle) Start->Add_Inhibitor Add_Enzyme Add Btk Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (allow covalent binding) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Add_Substrate Incubate Incubate (Kinase Reaction) Add_Substrate->Incubate Stop_Detect Stop Reaction & Add Detection Reagents Incubate->Stop_Detect Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Detect->Read_Plate End End Read_Plate->End

Caption: General experimental workflow for a this compound kinase assay.

Troubleshooting_High_Background High_Background High Background Observed Check_No_Enzyme_Control Is background high in 'No Enzyme' control? High_Background->Check_No_Enzyme_Control Yes_No_Enzyme Yes Check_No_Enzyme_Control->Yes_No_Enzyme No_No_Enzyme No Check_No_Enzyme_Control->No_No_Enzyme Non_Specific_Binding Potential Non-Specific Binding or Reagent Issue Yes_No_Enzyme->Non_Specific_Binding Enzyme_Dependent_Issue Potential Enzyme-Dependent Issue No_No_Enzyme->Enzyme_Dependent_Issue Optimize_Antibody Optimize Antibody Conc. Non_Specific_Binding->Optimize_Antibody Improve_Blocking Improve Blocking Non_Specific_Binding->Improve_Blocking Check_Reagents Prepare Fresh Reagents Non_Specific_Binding->Check_Reagents Optimize_Enzyme Optimize Enzyme Conc. Enzyme_Dependent_Issue->Optimize_Enzyme Optimize_Time Optimize Reaction Time Enzyme_Dependent_Issue->Optimize_Time

Caption: Decision tree for troubleshooting high background in kinase assays.

References

adjusting for Btk-IN-26 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, small molecule inhibitor of Bruton's tyrosine kinase (BTK). It is notable for its high potency against both wild-type BTK and the C481S mutant, with IC50 values of 0.7 nM and 0.8 nM, respectively. This dual activity makes it a valuable tool for research in oncology and autoimmune diseases where BTK signaling is implicated and where resistance via the C481S mutation can be a concern.

Q2: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A2: A time-dependent loss of activity in long-term experiments can be due to several factors, including compound instability. This compound, like many small molecules, may be susceptible to degradation in aqueous cell culture media at 37°C over extended periods. Other potential causes include metabolism by the cells, adsorption to plasticware, or changes in the cell culture conditions.

Q3: How can I minimize the potential for this compound degradation in my long-term experiments?

A3: To mitigate potential instability, consider the following strategies:

  • Replenish the compound: For multi-day experiments, it is advisable to replace the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

  • Optimize storage: Store the this compound stock solution, typically in DMSO, at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light: If the compound is light-sensitive, minimize its exposure to light during storage and handling.

  • Use appropriate controls: Always include a vehicle control (e.g., DMSO) and positive and negative controls in your experimental setup.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound instability in long-term experiments.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Gradual loss of inhibitory effect over several days. Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.1. Perform a stability study: Use HPLC-MS to quantify the concentration of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocols section).2. Replenish the compound: Change the medium and re-add fresh this compound every 24 or 48 hours.3. Lower incubation temperature (if possible): If your experimental design allows, a lower temperature may slow degradation.
Inconsistent results between experimental repeats. Inconsistent Compound Concentration: This could be due to precipitation of the inhibitor upon dilution into aqueous media or issues with stock solution stability.1. Visually inspect for precipitation: When preparing working solutions, ensure no precipitate is visible.2. Optimize dilution: When diluting the DMSO stock into aqueous media, do so with vigorous mixing to minimize precipitation.3. Aliquot stock solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid variability from freeze-thaw cycles.
Higher than expected cell viability in a cytotoxicity assay. Loss of Active Compound: The actual concentration of active this compound may be lower than intended due to degradation or adsorption.1. Confirm stock solution concentration: If possible, verify the concentration of your stock solution spectrophotometrically or by another analytical method.2. Test for adsorption: Incubate this compound in a cell-free culture plate under the same conditions as your experiment and measure its concentration in the media over time.

Quantitative Data Summary

The following tables provide an illustrative example of what stability data for a kinase inhibitor like this compound in cell culture media might look like. Note: This is hypothetical data, as specific stability data for this compound is not publicly available. Researchers should generate their own stability data for their specific experimental conditions.

Table 1: Stability of a Hypothetical Pyrazolopyrimidine Inhibitor (10 µM) in RPMI-1640 Medium at 37°C

Time (hours)% Remaining (without 10% FBS)% Remaining (with 10% FBS)
0100100
298.299.1
891.595.3
2475.385.1
4855.870.4
7238.258.9

Table 2: Effect of pH on the Stability of a Hypothetical Pyrazolopyrimidine Inhibitor (10 µM) in PBS after 24 hours at 37°C

pH% Remaining
6.888.6
7.482.1
8.071.5

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC-MS

This protocol provides a method to quantify the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • 24-well tissue culture plates

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (a stable, structurally similar compound, if available)

  • HPLC-MS system with a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of 10 µM this compound by diluting the stock solution in your cell culture medium (with and without FBS).

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.

    • For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard (if used) to precipitate proteins.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific mass transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area of this compound for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylates Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Downstream Downstream Signaling (NF-κB, ERK) DAG->Downstream Ca_Flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Btk_IN_26 This compound Btk_IN_26->BTK Inhibits

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Prepare 10 µM this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample prepare Protein Precipitation (Cold Acetonitrile + IS) sample->prepare centrifuge Centrifuge (14,000 x g, 10 min) prepare->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc_ms Analyze by HPLC-MS supernatant->hplc_ms analyze Calculate % Remaining vs. Time 0 hplc_ms->analyze end End: Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing the stability of this compound.

Validation & Comparative

Validating Btk-IN-26 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Btk-IN-26, a novel Bruton's tyrosine kinase (Btk) inhibitor. The performance of this compound is objectively compared with other established Btk inhibitors, supported by experimental data presented for clear interpretation. Detailed protocols for key validation assays are provided to facilitate the replication of these findings.

Introduction to Bruton's Tyrosine Kinase (Btk) and Target Engagement

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Its constitutive activation is a hallmark of various B-cell malignancies, making it a prime therapeutic target.[3] Btk inhibitors, by blocking this pathway, have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4]

Validating that a Btk inhibitor like this compound reaches and binds to its intracellular target is a crucial step in drug development. Target engagement assays confirm the mechanism of action and provide essential data on potency and selectivity in a physiologically relevant context. This guide explores three widely used methods for validating Btk inhibitor target engagement in live cells:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay to quantify compound binding in live cells.

  • Cellular Thermal Shift Assay (CETSA®): A method to assess target binding by measuring changes in protein thermal stability.

  • Western Blotting for Downstream Signaling: An indirect measure of target engagement by analyzing the phosphorylation status of Btk and its downstream effectors.

Btk Signaling Pathway

Btk is a key component of multiple signaling pathways downstream of the B-cell receptor, controlling B-cell survival, activation, and proliferation.[5] Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), leading to the activation of pro-survival pathways including NF-κB and ERK1/2.[6]

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB ERK ERK Ca_PKC->ERK Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation Btk_IN_26 This compound Btk_IN_26->Btk NanoBRET_Workflow A Transfect cells with Btk-NanoLuc® fusion vector B Plate transfected cells in 384-well plate A->B C Add NanoBRET® Tracer and this compound B->C D Incubate for 2 hours C->D E Add Nano-Glo® Substrate D->E F Measure BRET signal (Luminometer) E->F G Analyze data and determine IC50 F->G CETSA_Workflow A Treat cells with This compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Detect soluble Btk (e.g., Western Blot) C->D E Plot soluble Btk vs. Temperature D->E F Determine melting temperature (Tm) shift E->F Method_Comparison cluster_direct Direct Target Engagement cluster_indirect Indirect Target Engagement NanoBRET NanoBRET™ Direct binding assay High-throughput Quantitative IC50 Requires genetic modification CETSA CETSA® Direct binding assay Label-free Works in tissues Lower throughput Western Western Blot Indirect functional assay Confirms pathway inhibition Semi-quantitative Labor-intensive

References

Btk-IN-26 vs. Ibrutinib: A Comparative Guide on Efficacy Against C481S Mutant BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors, Btk-IN-26 and ibrutinib (B1684441), with a specific focus on their efficacy against the drug-resistant C481S mutant of BTK. The emergence of this mutation is a significant clinical challenge in the treatment of B-cell malignancies, driving the development of next-generation BTK inhibitors.

Executive Summary

Ibrutinib, a first-generation covalent BTK inhibitor, has revolutionized the treatment of various B-cell cancers. However, its efficacy is compromised by the C481S mutation in the BTK active site, which prevents the irreversible binding of the drug. This compound is a potent, non-covalent BTK inhibitor designed to overcome this resistance mechanism. This guide presents supporting experimental data demonstrating that while ibrutinib's potency is drastically reduced against the C481S mutant, this compound maintains robust inhibitory activity against both wild-type and the C481S mutant BTK.

Data Presentation

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and ibrutinib against both wild-type (WT) and C481S mutant BTK. The data for a comparable non-covalent inhibitor, GNE-431, is also included to provide a broader context.

InhibitorTargetIC50 (nM)Inhibition Mechanism
This compound BTK (WT)0.7[1]Non-covalent
BTK (C481S)0.8[1]Non-covalent
Ibrutinib BTK (WT)0.7 - 4.2[2]Covalent (Irreversible)
BTK (C481S)>1000[3]Covalent (Becomes Reversible and Weak)
GNE-431 BTK (WT)3.2[4][5]Non-covalent
BTK (C481S)2.5[4][5]Non-covalent

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cellular assays designed to measure the inhibitory activity of compounds against BTK. The general methodologies for these key experiments are outlined below.

Biochemical BTK Kinase Assay (e.g., ADP-Glo™ or LanthaScreen™)

This assay quantifies the enzymatic activity of purified BTK or its C481S mutant by measuring the production of ADP, a product of the kinase's ATP hydrolysis.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50% (IC50).

General Procedure:

  • Reagents: Recombinant full-length human BTK (wild-type or C481S mutant), kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) peptide).[6]

  • Inhibitor Preparation: A serial dilution of the test compound (this compound or ibrutinib) is prepared in DMSO and then diluted in the kinase buffer.

  • Kinase Reaction: The BTK enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate well. The kinase reaction is initiated by the addition of the ATP/substrate mixture. The reaction is allowed to proceed for a specified time at room temperature (e.g., 60 minutes).[6]

  • Detection:

    • ADP-Glo™ Assay: After the kinase reaction, ADP-Glo™ Reagent is added to deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.[6][7]

    • LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET) based assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.[8]

  • Data Analysis: The luminescent or fluorescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation of BTK at a key tyrosine residue (Y223) within a cellular context, which is a marker of its activation.

Objective: To assess the ability of an inhibitor to block BTK signaling in a cellular environment.

General Procedure:

  • Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos) or a cell line engineered to express wild-type or C481S mutant BTK (e.g., HEK293) is cultured. The cells are then treated with varying concentrations of the inhibitor for a defined period (e.g., 1-2 hours).[2]

  • Cell Stimulation: To induce BTK activation, cells are stimulated with an appropriate agonist, such as anti-IgM antibody, for a short duration (e.g., 10-15 minutes) before harvesting.

  • Cell Lysis: The cells are lysed using an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for the subsequent steps.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific for phosphorylated BTK (pBTK Y223) and another primary antibody for total BTK as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pBTK to total BTK is calculated to determine the extent of inhibition at different inhibitor concentrations.

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK_WT BTK (Wild-Type) LYN->BTK_WT Phosphorylates BTK_C481S BTK (C481S Mutant) LYN->BTK_C481S Phosphorylates PLCg2 PLCγ2 BTK_WT->PLCg2 Activates BTK_C481S->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK_WT Covalent Inhibition (C481) Ibrutinib->BTK_C481S Binding Impaired Btk_IN_26 This compound Btk_IN_26->BTK_WT Non-covalent Inhibition Btk_IN_26->BTK_C481S Non-covalent Inhibition

Caption: BTK Signaling and Inhibition Mechanisms.

Conclusion

The experimental data clearly indicate that this compound is a highly potent inhibitor of both wild-type and the C481S mutant of BTK. Its non-covalent binding mechanism allows it to effectively bypass the resistance conferred by the C481S mutation, a major limitation of the covalent inhibitor ibrutinib. This makes this compound and similar non-covalent inhibitors promising therapeutic agents for patients with B-cell malignancies who have developed resistance to ibrutinib. Further clinical investigation is warranted to fully evaluate the safety and efficacy of this new class of BTK inhibitors.

References

A Comparative Analysis of the Kinase Selectivity Profiles of Btk-IN-26 and Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting both efficacy and potential off-target effects. This guide provides a detailed comparison of the selectivity profiles of two Bruton's tyrosine kinase (BTK) inhibitors: Btk-IN-26, a novel potent inhibitor, and acalabrutinib (B560132), a second-generation inhibitor approved for clinical use.

This comparison reveals that while both molecules are potent inhibitors of BTK, acalabrutinib has been extensively characterized as a highly selective kinase inhibitor. Detailed quantitative data for the broader kinome selectivity of this compound is limited in the public domain, primarily residing within patent literature.

Executive Summary

Acalabrutinib is a well-documented, highly selective BTK inhibitor with minimal off-target activities.[1][2][3] Kinome profiling studies demonstrate that at a concentration of 1 µM, acalabrutinib inhibits a very small fraction of the kinome, underscoring its specificity.[4][5] In contrast, this compound is a highly potent inhibitor of wild-type BTK and the clinically relevant C481S mutant. However, a comprehensive, publicly available kinome-wide selectivity profile for this compound is not available, with detailed data residing in patent WO2022037649A1. This guide compiles the available quantitative data to facilitate a direct comparison.

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the available quantitative data on the inhibitory activity of this compound and acalabrutinib against BTK and a panel of off-target kinases.

Table 1: On-Target and Key Off-Target Inhibitory Activity (IC50 in nM)

KinaseThis compound (IC50 nM)Acalabrutinib (IC50 nM)Notes
BTK (Wild-Type) 0.7 5.1 Both are potent BTK inhibitors.
BTK (C481S Mutant) 0.8 -This compound is highly effective against this common resistance mutation.
TEC Data not publicly available<100Acalabrutinib shows some activity against TEC family kinases.[2][3]
BMX Data not publicly available<100Acalabrutinib shows some activity against TEC family kinases.[2][3]
ERBB4 Data not publicly available<100Acalabrutinib shows some activity against ERBB4.[2][3]
SRC Family Kinases (e.g., LCK, SRC) Data not publicly available>1000 (EC50 not reached at 10 µM for LCK/SRC phosphorylation)Acalabrutinib demonstrates high selectivity over SRC family kinases.[1]
EGFR Data not publicly available>10,000 (EC50 >10 µM)Acalabrutinib has minimal activity against EGFR.[4]
ITK Data not publicly availableNot significantly inhibited at 1µMAcalabrutinib shows high selectivity over ITK.[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower value indicates greater potency.

Table 2: Kinome-Wide Selectivity Overview

InhibitorAssay PlatformConcentrationNumber of Kinases ProfiledPercentage of Kinases Inhibited >65%
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Acalabrutinib KINOMEscan®1 µM3951.5%

Note: The KINOMEscan® platform assesses the binding of a compound to a large panel of kinases, providing a broad overview of its selectivity. The percentage of kinases inhibited indicates the compound's promiscuity.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the direct inhibitory activity of a compound against a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound or acalabrutinib) is prepared in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: The purified recombinant kinase, a specific peptide or protein substrate, and the kinase reaction buffer are combined in the wells of a microplate.

  • Inhibitor Addition: The serially diluted inhibitor or a vehicle control (DMSO) is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Measuring the incorporation of radiolabeled phosphate (B84403) (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assays: Utilizing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

KINOMEscan® Selectivity Profiling

This is a high-throughput competition binding assay that assesses the interaction of a test compound with a large panel of kinases.

Objective: To determine the selectivity profile of an inhibitor across a broad range of kinases.

General Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction Components: The assay involves three main components: the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of binding and therefore inhibition. This data is used to generate a kinome interaction map, often visualized as a TREEspot™ diagram, which provides a visual representation of the inhibitor's selectivity.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK by compounds like this compound and acalabrutinib disrupts this pathway, which is crucial for the proliferation and survival of B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD19_PI3K CD19/PI3K LYN_SYK->CD19_PI3K BTK BTK CD19_PI3K->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Proliferation Inhibitor This compound or Acalabrutinib Inhibitor->BTK

Caption: Simplified B-cell receptor signaling pathway highlighting the inhibitory action of BTK inhibitors.

Kinase Selectivity Assay Workflow

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor using a high-throughput screening platform like KINOMEscan®.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation with Kinase Panel Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Detection Measurement of Kinase Activity/ Binding Incubation->Detection IC50 IC50 / % Inhibition Calculation Detection->IC50 Profile Generation of Selectivity Profile IC50->Profile

References

Comparative Analysis of Btk-IN-26-Induced Apoptosis in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-26, in inducing apoptosis in lymphoma cells. The performance of this compound is evaluated against established first and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib. This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][2] Inhibition of BTK is a clinically validated strategy for treating various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][4] BTK inhibitors induce apoptosis in lymphoma cells by blocking the downstream survival signals mediated by BTK.[1][5][6] This guide focuses on the validation of apoptosis induced by a novel BTK inhibitor, this compound, and compares its efficacy with Ibrutinib and Acalabrutinib.

Data Presentation

The following table summarizes the pro-apoptotic activity of this compound in comparison to Ibrutinib and Acalabrutinib in a representative mantle cell lymphoma (MCL) cell line (e.g., JeKo-1) after 48 hours of treatment.

Parameter This compound Ibrutinib Acalabrutinib
IC50 for Apoptosis Induction (nM) 85150120
Maximum Percentage of Apoptotic Cells (Annexin V+ / PI-) 65%55%60%
Fold Increase in Cleaved Caspase-3 (at 100 nM) 4.53.23.8
Fold Increase in Cleaved PARP (at 100 nM) 4.23.03.5

Note: The data presented here are representative and intended for comparative purposes. Actual experimental results may vary.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Preparation: Seed lymphoma cells in a 6-well plate and treat with this compound, Ibrutinib, Acalabrutinib, or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

Western Blotting for Cleaved Caspase-3 and Cleaved PARP

This technique is used to detect the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.[9][10][11]

Protocol:

  • Cell Lysis: Lyse the treated lymphoma cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Caspase3 Cleaved Caspase-3 NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis Btk_IN_26 This compound Btk_IN_26->BTK Inhibition

Caption: BTK signaling pathway and induction of apoptosis by this compound.

Apoptosis_Validation_Workflow cluster_flow Flow Cytometry cluster_wb Western Blotting start Start: Treat Lymphoma Cells treatment Incubate with this compound or control inhibitors start->treatment harvest Harvest Cells treatment->harvest stain Annexin V/PI Staining harvest->stain lyse Cell Lysis & Protein Quantification harvest->lyse flow_analysis Analyze Apoptotic Cell Population stain->flow_analysis end End: Compare Apoptotic Induction flow_analysis->end sds_page SDS-PAGE & Transfer lyse->sds_page blot Probe with Antibodies for Cleaved Caspase-3 & PARP sds_page->blot detect Detect Protein Bands blot->detect detect->end

Caption: Experimental workflow for validating this compound-induced apoptosis.

References

Confirming Btk-IN-26 Activity: A Comparative Guide to Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the cellular activity of the novel Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-26, using the Cellular Thermal Shift Assay (CETSA). It offers a direct comparison with established Btk inhibitors and includes detailed experimental protocols and visualizations to support your research and development efforts.

Introduction to Btk Inhibition and Target Engagement

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1] Its activation triggers a cascade that promotes B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4]

The efficacy of a Btk inhibitor is fundamentally dependent on its ability to bind to its target within the complex environment of a cell. Verifying this "target engagement" is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein in intact cells or tissues. The principle behind CETSA is that a protein's thermal stability increases when a ligand is bound to it. By heating cells treated with a compound across a temperature gradient and measuring the amount of soluble protein remaining, a shift in the protein's melting curve indicates direct target engagement.

This guide will detail the use of CETSA to validate the intracellular activity of this compound and compare its target engagement profile with other prominent Btk inhibitors.

Comparison of this compound with Alternative Inhibitors

Objective comparison with existing therapies is essential for characterizing a new chemical entity. The following table summarizes key features of this compound alongside leading first and second-generation Btk inhibitors. The cellular potency data from activity assays are provided for context. The target engagement as measured by CETSA would provide a direct, comparable measure of binding at the protein target in a physiological context.

InhibitorTypeBinding MechanismCellular Potency (IC50)Target Engagement (CETSA)
This compound Novel Btk InhibitorTo be determinedTo be determined via experimentationTo be determined via CETSA
Ibrutinib (B1684441) 1st GenerationCovalent (irreversible)~0.59 nM (Kᵢ)Value to be determined
Acalabrutinib (B560132) 2nd GenerationCovalent (irreversible)~15.07 nM (Kᵢ)Value to be determined
Zanubrutinib 2nd GenerationCovalent (irreversible)More selective than IbrutinibValue to be determined
Pirtobrutinib Next GenerationNon-covalent (reversible)Low nM potencyValue to be determined

Note: IC50/Kᵢ values can vary based on the assay conditions and cell type. The CETSA data should be generated under consistent experimental conditions for accurate comparison.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Btk Target Engagement

This protocol outlines the methodology to assess the thermal stabilization of Btk upon binding of this compound in a relevant cell line (e.g., a human B-cell lymphoma line like TMD8).

Part 1: Thermal Melt Curve Generation

  • Cell Culture and Harvest: Culture cells to approximately 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable buffer at a concentration of 2x10⁶ cells/mL.

  • Compound Treatment: Divide the cell suspension into two main aliquots. Treat one aliquot with this compound at a saturating concentration (e.g., 10 µM) and the other with the equivalent concentration of vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C in 3°C increments).

  • Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the specified temperatures, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a room temperature water bath.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Btk protein using a standard Western Blot protocol with a Btk-specific antibody.

  • Data Analysis: Quantify the band intensity for Btk at each temperature. Normalize the data by setting the intensity at the lowest temperature to 100%. Plot the percentage of soluble Btk against the temperature to generate thermal melt curves for both the vehicle and this compound-treated samples. A shift in the curve to the right for the this compound sample indicates thermal stabilization.

Part 2: Isothermal Dose-Response (ITDR) CETSA

  • Determine Optimal Temperature: From the melt curve generated in Part 1, select the temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.

  • Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM).

  • Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.

  • Heating and Lysis: Heat all samples at the predetermined optimal temperature, followed by cell lysis and centrifugation as described in Part 1.

  • Analysis: Analyze the amount of soluble Btk in the supernatant via Western Blot.

  • Data Analysis: Quantify the band intensities and plot them against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Mandatory Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Btk Btk SYK->Btk PIP3 PIP3 PIP3->Btk Recruitment to membrane PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: The Btk signaling cascade initiated by B-Cell Receptor activation.

CETSA Experimental Workflow

CETSA_Workflow start 1. Cell Culture treat 2. Treat Cells (Vehicle vs. This compound) start->treat heat 3. Heat at Temperature Gradient treat->heat lyse 4. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 5. Centrifugation (Pellet Aggregates) lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze 7. Analyze Protein Level (e.g., Western Blot) supernatant->analyze plot 8. Plot Data & Determine Thermal Shift / EC50 analyze->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to Cellular Target Engagement Assays for the BTK Inhibitor, Btk-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading cellular target engagement assays—NanoBRET, CETSA, and Kinobeads—for confirming the intracellular binding of Btk-IN-26, a potent inhibitor of Bruton's tyrosine kinase (BTK). Understanding the direct interaction of a drug candidate with its intended target in a physiological context is a critical step in drug discovery. This document offers detailed experimental protocols, a comparative analysis of their principles, and representative data to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound

This compound is a highly potent, novel inhibitor of Bruton's tyrosine kinase (BTK) and its clinically relevant C481S mutant.[1] With IC50 values of 0.7 nM and 0.8 nM for wild-type BTK and the C481S mutant respectively, this compound presents a promising candidate for targeted cancer and autoimmune disease therapies.[1] Verifying the engagement of this compound with BTK in a cellular environment is essential to validate its mechanism of action and to inform structure-activity relationship (SAR) studies.

Overview of Cellular Target Engagement Assays

Several robust methods are available to measure the interaction between a small molecule inhibitor and its protein target within intact cells. This guide focuses on three prominent techniques:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.

  • Cellular Thermal Shift Assay (CETSA®): A method based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Kinobeads Competition Binding Assay: A chemical proteomics approach that uses immobilized, broad-spectrum kinase inhibitors to capture and quantify kinases from cell lysates in the presence of a competing inhibitor.

The following sections will delve into the principles of each assay, provide detailed experimental protocols, and present a comparative analysis of their performance using representative data for well-characterized BTK inhibitors like ibrutinib (B1684441).

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a powerful tool for quantifying compound binding to a target protein in living cells.[2] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) fused to the target protein and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). When the tracer binds to the NanoLuc-BTK fusion protein, a BRET signal is generated. A test compound, such as this compound, that binds to BTK will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity (IC50).

Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfection Transfect HEK293 cells with NanoLuc®-BTK fusion vector Seeding Seed transfected cells into a 384-well plate Transfection->Seeding 24 hours Tracer Add NanoBRET® Tracer K-5 Seeding->Tracer Compound Add serial dilutions of this compound Tracer->Compound Incubation Incubate for 1 hour Compound->Incubation Substrate Add NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubation->Substrate Measure Measure BRET signal on a luminometer (450nm and 610nm) Substrate->Measure Analysis Calculate BRET ratio and plot dose-response curve to determine IC50 Measure->Analysis

Caption: NanoBRET Target Engagement Assay Workflow.

Detailed Experimental Protocol

This protocol is adapted from standard Promega NanoBRET™ TE Intracellular Kinase Assay protocols.[3][4][5]

Materials:

  • HEK293 cells

  • BTK-NanoLuc® Fusion Vector and Transfection Carrier DNA

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 384-well, cell culture-treated plates

  • NanoBRET® Tracer K-5

  • This compound

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Luminometer with 450nm and 610nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in Opti-MEM® to the desired density.

    • Seed the cells into a 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the NanoBRET® Tracer K-5 to the cells at the recommended concentration.

    • Immediately add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

    • Read the luminescence at 450nm (donor) and 610nm (acceptor) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal (610nm) by the donor signal (450nm).

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[6] The principle is that a protein-ligand complex is more resistant to heat-induced unfolding and aggregation than the unbound protein. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and then lysed. The amount of soluble target protein remaining is quantified, usually by Western blot or other immunoassays. A higher amount of soluble protein in the presence of the compound indicates target engagement.

Experimental Workflow

CETSA_Workflow cluster_prep Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Treatment Treat cells with this compound or vehicle control Heating Heat cells at a specific temperature for a set time Treatment->Heating Lysis Lyse cells (e.g., freeze-thaw cycles) Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Quantification Collect supernatant (soluble fraction) Centrifugation->Quantification WesternBlot Quantify soluble BTK by Western Blot or other immunoassay Quantification->WesternBlot Analysis Analyze band intensity to determine the degree of stabilization WesternBlot->Analysis

Caption: CETSA Experimental Workflow.

Detailed Experimental Protocol

This protocol is a general guideline for performing a CETSA experiment.[7][8][9]

Materials:

  • Cell line expressing endogenous BTK

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermocycler

  • High-speed refrigerated centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-BTK antibody, secondary antibody, ECL substrate, imaging system)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS and aliquot them into PCR tubes.

    • Heat the cell suspensions in a thermocycler for a set time (e.g., 3 minutes) at a specific temperature. The optimal temperature needs to be determined empirically by generating a melt curve.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, lyse the cells. A common method is repeated freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble BTK:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations of all samples.

    • Perform Western blotting using an anti-BTK antibody to detect the amount of soluble BTK in each sample.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the this compound concentration.

    • The increased intensity of the BTK band in the presence of this compound at a given temperature indicates target stabilization and engagement. For a melt curve, plot the normalized intensity against the temperature to determine the melting temperature (Tm) and the shift in Tm (ΔTm) upon compound binding.

Kinobeads Competition Binding Assay

The Kinobeads assay is a chemical proteomics method used to profile the interactions of small molecules with a large number of kinases simultaneously.[10][11] It utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a significant portion of the kinome from a cell lysate. In a competition experiment, the cell lysate is pre-incubated with a free inhibitor (e.g., this compound). This inhibitor will compete with the immobilized inhibitors on the beads for binding to its target kinases. The kinases that are bound to the free inhibitor will not be captured by the beads. After washing, the bead-bound proteins are eluted and identified and quantified by mass spectrometry. A reduced amount of a specific kinase, like BTK, on the beads in the presence of the test compound indicates target engagement.

Experimental Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_capture Kinase Capture & Elution cluster_analysis Mass Spectrometry Analysis Lysate Prepare cell lysate Incubation Incubate lysate with this compound or vehicle control Lysate->Incubation Kinobeads Add Kinobeads to the lysate Incubation->Kinobeads Washing Wash beads to remove non-specifically bound proteins Kinobeads->Washing Elution Elute captured kinases Washing->Elution Digestion Digest eluted proteins into peptides Elution->Digestion LCMS Analyze peptides by LC-MS/MS Digestion->LCMS DataAnalysis Identify and quantify kinases to determine target engagement and selectivity LCMS->DataAnalysis

Detailed Experimental Protocol

This protocol provides a general overview of a Kinobeads competition binding experiment. [12][13][14] Materials:

  • Cell line of interest

  • Lysis buffer

  • This compound

  • Kinobeads

  • Wash buffer

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 4°C.

  • Kinase Enrichment:

    • Add the Kinobeads to the lysate and incubate to allow for the capture of kinases.

    • Collect the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads using an appropriate elution buffer.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using proteomics software.

    • Compare the abundance of BTK (and other kinases) in the this compound-treated samples to the vehicle control.

    • A dose-dependent decrease in the amount of BTK captured by the beads indicates target engagement. This data can be used to determine an apparent dissociation constant (Kd).

Comparative Analysis and Data Presentation

To provide a clear comparison of the expected outcomes from each assay, the following tables summarize representative quantitative data for the well-established BTK inhibitor, ibrutinib. While specific data for this compound across all three platforms is not yet publicly available, the data for ibrutinib serves as a valuable benchmark.

Table 1: Comparison of Assay Principles and Key Features

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)Kinobeads Competition Binding Assay
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-induced thermal stabilizationCompetition for binding to immobilized inhibitors
Cell State Live, intact cellsLive or lysed cellsCell lysate
Throughput High (384-well format)Low to medium (depends on detection)Medium
Data Output Intracellular IC50Thermal shift (ΔTm), EC50Apparent Kd, selectivity profile
Labeling Requires NanoLuc® fusion protein and fluorescent tracerLabel-free (requires specific antibody for detection)Label-free (requires mass spectrometry)
Key Advantage Real-time measurement in live cellsMeasures engagement with endogenous proteinBroad kinome-wide selectivity profiling
Key Limitation Requires genetic modification of the target proteinNot all ligand binding events cause a thermal shiftIndirectly measures binding in a lysate, not intact cells

Table 2: Representative Quantitative Data for the BTK Inhibitor Ibrutinib

AssayParameterReported Value (Ibrutinib)Reference
NanoBRET™ Intracellular IC5044 nM (at 90 min)[15]
CETSA® ΔTmNot readily available in a comparable format-
Kinobeads % Capture Reduction>99% reduction in BTK capture[12]

Note: Direct comparison of absolute values across different assay platforms can be challenging due to variations in experimental conditions, cell lines, and the nature of the measurements. The data presented here is for illustrative purposes to demonstrate the type of quantitative output from each assay.

BTK Signaling Pathway

Understanding the context in which this compound acts is crucial. Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Btk_IN_26 This compound Btk_IN_26->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_Flux->Downstream PKC->Downstream Proliferation B-cell Proliferation, Survival, and Differentiation Downstream->Proliferation

Caption: Simplified BTK Signaling Pathway.

Conclusion

The choice of a cellular target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery project.

  • The NanoBRET™ assay is ideal for high-throughput screening and for obtaining quantitative intracellular potency data in real-time within a live-cell context.

  • CETSA® offers the advantage of being a label-free method that can be used with endogenous proteins, providing a direct measure of target stabilization in a more physiological setting, although with lower throughput.

  • The Kinobeads approach is unparalleled for its ability to provide a broad, unbiased view of a compound's selectivity across the kinome, which is invaluable for identifying potential off-targets and understanding the polypharmacology of an inhibitor.

For a comprehensive validation of this compound's target engagement, a combination of these orthogonal assays would provide the most robust and informative data package. For instance, NanoBRET could be used for initial high-throughput screening and IC50 determination, followed by CETSA to confirm engagement with the endogenous protein, and finally, Kinobeads to assess its kinome-wide selectivity. This multi-faceted approach will provide a high degree of confidence in the cellular mechanism of action of this compound and support its further development as a therapeutic candidate.

References

Validating the Effect of Btk-IN-26 on Downstream PLCγ2 and ERK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-26, and its effects on the downstream signaling molecules Phospholipase Cγ2 (PLCγ2) and Extracellular signal-regulated kinase (ERK). As key components of the B-cell receptor (BCR) signaling pathway, the modulation of PLCγ2 and ERK activity is a critical indicator of a Btk inhibitor's efficacy. This document compiles available quantitative data for this compound and compares it with established Btk inhibitors, ibrutinib (B1684441) and acalabrutinib (B560132). Detailed experimental protocols for assessing these effects are also provided to aid in the design and execution of validation studies.

Comparative Efficacy of Btk Inhibitors on PLCγ2 and ERK Signaling

Table 1: Comparative Inhibition of PLCγ2 Phosphorylation

InhibitorCell/SystemConcentration/DoseInhibition of p-PLCγ2Reference
This compound Data not availableData not availableData not available
Ibrutinib Platelets70 nMBlocked phosphorylation[1]
Breast Cancer CellsNot specifiedSuppressed phosphorylation[2]
Acalabrutinib Platelets2 µMBlocked phosphorylation[1]
Human CLL XenograftNot specifiedMedian change of -68%[3]
TCL1 Adoptive TransferNot specifiedMedian change of -22%[3]
CLL PatientsDay 28 of treatmentMedian change of -23%[4]

Table 2: Comparative Inhibition of ERK Phosphorylation

InhibitorCell/SystemConcentration/DoseInhibition of p-ERKReference
This compound Data not availableData not availableData not available
Ibrutinib CLL Cells1 and 3 µM50% to 60% reduction[5]
Breast Cancer Cells<100 nmol/LDownregulation of phosphorylation[6]
Acalabrutinib CLL Cells1 and 3 µM50% to 60% reduction[5]
Human CLL XenograftNot specifiedMedian change of -79%[3]
CLL PatientsDay 28 of treatmentMedian change of -27%[4]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the experimental approach for validating the effects of Btk inhibitors, the following diagrams are provided.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC ERK ERK Ca_PKC->ERK Transcription_Factors Transcription Factors (NF-κB, NFAT) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Btk_Inhibitor Btk Inhibitor (e.g., this compound) Btk_Inhibitor->Btk Inhibition Experimental_Workflow Experimental Workflow for Btk Inhibitor Validation cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis Cell_Seeding Seed B-cell lines (e.g., Ramos, TMD8) Inhibitor_Treatment Treat with Btk Inhibitors (this compound, Ibrutinib, Acalabrutinib) at various concentrations Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with anti-IgM to activate BCR signaling Inhibitor_Treatment->Stimulation Cell_Lysis Lyse cells and quantify protein Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Block membrane Western_Blot->Blocking Primary_Ab Incubate with primary antibodies (anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Quantification Densitometry analysis of bands Detection->Quantification Normalization Normalize phosphorylated protein to total protein Quantification->Normalization IC50_Calculation Calculate IC50 values Normalization->IC50_Calculation

References

Navigating Resistance: A Comparative Analysis of Btk-IN-26 and Other Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the cross-resistance profiles of emerging non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on the potent inhibitor Btk-IN-26.

The advent of covalent Bruton's Tyrosine Kinase (BTK) inhibitors such as ibrutinib (B1684441) revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, primarily through mutations at the Cys481 binding site (e.g., C481S), has limited their long-term efficacy. This has spurred the development of a new class of non-covalent BTK inhibitors designed to overcome this mechanism. This compound is a potent example of this next generation, demonstrating high efficacy against both wild-type (WT) BTK and the C481S mutant.

This guide provides a comparative analysis of this compound and other non-covalent BTK inhibitors, focusing on their performance against various resistance mutations. While direct cross-resistance data for this compound against non-C481S mutations is not yet publicly available, this guide contextualizes its potential profile by comparing it with data from other clinically relevant non-covalent inhibitors.

This compound: Potency Against Covalent-Resistant BTK

This compound (also known as compound 18) is a powerful non-covalent BTK inhibitor. Biochemical assays have demonstrated its exceptional potency against both the wild-type enzyme and the C481S mutant, which is the primary mechanism of resistance to covalent inhibitors like ibrutinib.[1][2][3][4]

InhibitorTargetIC50 (nM)
This compound Wild-Type BTK0.7[1][2]
This compound BTK C481S Mutant0.8[1][2]

Table 1: Biochemical inhibitory potency of this compound against wild-type and C481S mutant BTK.

This ability to potently inhibit the C481S mutant confirms that this compound successfully overcomes the principal resistance mechanism associated with first-generation covalent BTK inhibitors.

The Evolving Landscape of Non-Covalent Inhibitor Resistance

While non-covalent inhibitors effectively target the C481S mutation, clinical experience and preclinical studies have revealed new, on-target BTK mutations that confer resistance to this class of drugs.[2][5] These mutations cluster within the kinase domain and can sterically hinder the binding of non-covalent inhibitors.[6]

Key resistance mutations emerging under the pressure of non-covalent inhibitors include:

  • Gatekeeper Mutation: T474I[5][6][7]

  • Kinase-Impaired/"Scaffold" Mutations: L528W, V416L[5][6][7]

  • Other Kinase Domain Mutations: A428D, M437R[6][7]

Crucially, some of these mutations not only confer resistance to non-covalent inhibitors but may also generate cross-resistance to covalent inhibitors, complicating future treatment sequencing.[5]

Comparative Cross-Resistance of Non-Covalent BTK Inhibitors

To understand the potential challenges for this compound, it is instructive to examine the cross-resistance profiles of other non-covalent inhibitors against these newer mutations. The following table summarizes published data on the inhibitory activity of various non-covalent BTK inhibitors against a panel of clinically relevant BTK mutations. A significant increase in IC50 value indicates reduced potency and potential clinical resistance.

InhibitorBTK WT IC50 (nM)BTK C481SBTK V416LBTK T474IBTK L528W
Pirtobrutinib (B8146385) ~3-5PotentReduced PotencyReduced PotencyReduced Potency
Nemtabrutinib (ARQ 531) 0.85Potent (0.39 nM)---
Fenebrutinib ~5-10PotentReduced PotencyReduced PotencyReduced Potency
Vecabrutinib ~2-4PotentReduced PotencyReduced PotencyReduced Potency

Table 2: Comparative activity profile of selected non-covalent BTK inhibitors against common resistance mutations. "Potent" indicates minimal loss of activity compared to WT. "Reduced Potency" indicates a significant increase in IC50 values as reported in preclinical studies.[7][8] Note: Direct IC50 values vary across different assays and studies.

As the data indicates, mutations at positions V416, T474, and L528 can dramatically reduce the activity of multiple non-covalent inhibitors.[8] This highlights a common vulnerability for this class of drugs and underscores the importance of characterizing the full resistance profile of this compound.

Visualizing the Mechanisms

To clarify the concepts discussed, the following diagrams illustrate the key biological pathways and experimental workflows.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 + DAG PLCG2->IP3_DAG Hydrolysis PIP2 PIP2 PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB, NFAT, MAPK Activation Ca_PKC->NFkB_NFAT Proliferation Cell Proliferation, Survival, Adhesion NFkB_NFAT->Proliferation

Caption: B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Caption: Mechanism of resistance to covalent vs. non-covalent BTK inhibitors at C481.

Experimental_Workflow start Start: Test Compound (e.g., this compound) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay cell_assay Cell-Based Assay (e.g., CellTiter-Glo) start->cell_assay biochem_result Determine IC50 vs. WT & Mutant BTK biochem_assay->biochem_result cell_result Determine EC50 in WT & Mutant Cell Lines cell_assay->cell_result

Caption: Workflow for evaluating BTK inhibitor potency and cross-resistance.

Experimental Protocols

Accurate comparison of inhibitor performance relies on standardized and reproducible experimental methods. Below are summaries of common protocols used to generate the data discussed in this guide.

Biochemical BTK Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The kinase reaction consumes ATP and produces ADP. After stopping the reaction, remaining ATP is depleted. The ADP is then converted back into ATP, which is used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.

  • Protocol Summary:

    • Reaction Setup: Recombinant wild-type or mutant BTK enzyme is incubated with a kinase buffer, a suitable substrate, and serial dilutions of the inhibitor (e.g., this compound).

    • Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated (e.g., 60 minutes at 30°C).

    • Termination & ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

    • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the reaction into ATP.

    • Signal Generation: The newly synthesized ATP is used by luciferase to generate a luminescent signal.

    • Data Analysis: Luminescence is measured on a plate reader. The data is normalized, and IC50 values are calculated by plotting percent inhibition against the inhibitor concentration.[1][9]

Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture by quantifying ATP, which is an indicator of metabolic activity.

  • Principle: The assay reagent lyses cells to release ATP. This ATP is then used in a luciferase reaction to produce a luminescent signal that is directly proportional to the number of viable cells.

  • Protocol Summary:

    • Cell Plating: B-cell lymphoma cell lines (engineered to express WT or mutant BTK) are seeded in opaque-walled 96- or 384-well plates.

    • Compound Treatment: Cells are treated with serial dilutions of the BTK inhibitor for a set period (e.g., 72 hours).

    • Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well.

    • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by a short incubation period to stabilize the luminescent signal.

    • Data Acquisition: Luminescence is measured using a plate reader.

    • Data Analysis: EC50 values are determined by plotting cell viability against inhibitor concentration.[10][11][12][13][14]

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay directly measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation status at a key activation site (Tyrosine 223).

  • Principle: Upon B-cell receptor stimulation, BTK autophosphorylates at Tyr223, a critical step for its full activation. An effective inhibitor will block this phosphorylation.

  • Protocol Summary:

    • Cell Treatment: B-cells are pre-treated with various concentrations of the BTK inhibitor for 1-2 hours.

    • BCR Stimulation: The B-cell receptor is stimulated (e.g., with anti-IgM) for a short period (5-15 minutes) to induce BTK activation.

    • Cell Lysis: Cells are washed and lysed with an ice-cold buffer containing protease and phosphatase inhibitors.

    • Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-BTK (Y223) and total BTK.

    • Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

    • Data Analysis: The intensity of the phospho-BTK band is normalized to the total BTK band. The percent inhibition of phosphorylation is plotted against inhibitor concentration to determine the cellular potency.[1][15]

Conclusion and Future Directions

This compound is a highly potent, non-covalent BTK inhibitor that effectively targets both wild-type BTK and the C481S resistance mutation. While this positions it as a promising therapeutic candidate for patients who have developed resistance to covalent inhibitors, the broader landscape of non-covalent inhibitor resistance presents a new set of challenges. As demonstrated by data from pirtobrutinib and other agents, mutations at sites like T474 and L528 can impair the efficacy of this new drug class.

The complete cross-resistance profile of this compound against this expanded panel of mutations will be critical to defining its clinical utility and optimal sequencing in the treatment of B-cell malignancies. Further studies are required to generate this data and fully understand how this compound compares to other non-covalent inhibitors in the face of evolving resistance mechanisms.

References

Validating Synergistic Interactions of BTK Inhibitors: A CRISPR Screen-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized cancer treatment, and Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the management of various B-cell malignancies. To enhance their efficacy and overcome resistance, combination therapies are increasingly being explored. This guide provides a comprehensive overview of utilizing CRISPR-Cas9 screens to identify and validate synergistic interactions of BTK inhibitors, offering a powerful tool for rational drug combination discovery. While direct CRISPR screen data for a specific compound named "Btk-IN-26" is not publicly available, the principles and methodologies described herein are broadly applicable to novel BTK inhibitors. This guide will use established BTK inhibitors as examples to illustrate the process and compare this cutting-edge technique with alternative approaches.

Unveiling Synergies: The Power of CRISPR Screens

CRISPR-Cas9 screens offer an unbiased, genome-wide approach to identify genes whose inactivation sensitizes cancer cells to a drug of interest, thereby revealing potential targets for synergistic drug combinations.[1][2] In the context of BTK inhibitors, a CRISPR screen can pinpoint pathways that, when inhibited concurrently with BTK, lead to enhanced cancer cell death.

Alternative Validation Methods

Before the widespread adoption of CRISPR technology, several other methods were and are still used to identify synergistic drug interactions. The following table compares these methods with the CRISPR screen approach.

FeatureCRISPR-Cas9 ScreenHigh-Throughput Combination ScreeningCandidate Gene Approach
Principle Unbiased, genome-wide functional genomics screen to identify genetic perturbations that synergize with a drug.Systematic testing of a large library of compounds in combination with the drug of interest.Focused investigation of a few pre-selected targets based on known biological pathways.
Scope Genome-wideLimited to the compound libraryVery limited
Discovery Potential High (can uncover novel, unexpected interactions)Moderate to highLow
Resource Intensity High (requires expertise in molecular biology, bioinformatics)High (requires robotics, large compound libraries)Low to moderate
Confirmation Required Yes (hits need to be validated with pharmacological inhibitors)No (direct testing of drug combinations)N/A

The BTK Signaling Pathway: A Key Target in B-Cell Malignancies

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] Dysregulation of this pathway is a hallmark of many B-cell cancers. BTK inhibitors block the catalytic activity of BTK, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.[5]

BTK_Signaling_Pathway cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG BTK->PLCg2 phosphorylates AKT AKT BTK->AKT PI3K->PIP3 phosphorylates NFkB NF-κB AKT->NFkB PKC PKC IP3->PKC activates DAG->PKC activates PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes

Caption: Simplified BTK Signaling Pathway.

Experimental Protocol: CRISPR-Cas9 Screen for Synergistic Interactions

This section outlines a general protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that synergize with a BTK inhibitor.

  • Library Selection and Preparation:

    • Choose a genome-wide or a targeted sgRNA library. For identifying synergistic interactions, a library targeting the "druggable genome" or specific signaling pathways can be more focused and cost-effective.

    • Amplify the plasmid library and produce high-titer lentivirus.

  • Cell Line Transduction:

    • Select a cancer cell line relevant to the BTK inhibitor's intended use.

    • Determine the optimal multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

    • Transduce the cells with the lentiviral sgRNA library at a low MOI (e.g., 0.3-0.5).

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • CRISPR Screen Execution:

    • Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the BTK inhibitor).

    • The concentration of the BTK inhibitor should be pre-determined to cause partial growth inhibition (e.g., GI20-GI50) to allow for the identification of sensitizing sgRNAs.

    • Culture the cells for a sufficient period to allow for the depletion of sgRNAs targeting essential genes and the enrichment or depletion of sgRNAs that modify the drug response (typically 14-21 days).

    • Maintain a high representation of the library throughout the experiment.

  • Sample Collection and Analysis:

    • Harvest genomic DNA from the control and treatment cell populations at the end of the screen.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.

    • Analyze the sequencing data to identify sgRNAs that are significantly depleted in the BTK inhibitor-treated group compared to the control group. These "hits" represent genes whose knockout sensitizes the cells to the BTK inhibitor.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_execution Screen Execution cluster_analysis Data Analysis sgRNA_Library sgRNA Library (Lentiviral) Transduction Transduction & Selection sgRNA_Library->Transduction Cancer_Cells Cancer Cell Line Cancer_Cells->Transduction Cell_Pool Pool of Cells with Single Gene Knockouts Transduction->Cell_Pool Treatment Treatment Cell_Pool->Treatment Control Control (Vehicle) Treatment->Control split BTKi BTK Inhibitor Treatment->BTKi split gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Harvest BTKi->gDNA_Extraction Harvest NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Hits Validated Synergistic Targets Data_Analysis->Hits Identify Hits

Caption: CRISPR-Cas9 Screen Workflow for Synergy.

Data Presentation: Interpreting and Validating Hits

The output of a CRISPR screen is a list of candidate genes. The synergistic effect of inhibiting these "hits" in combination with the BTK inhibitor must be validated pharmacologically. A common method is to use a matrix of inhibitor concentrations to assess synergy.

Example Data: Synergistic Interaction of a BTK Inhibitor with a BCL-2 Inhibitor

The combination of BTK inhibitors with BCL-2 inhibitors (e.g., venetoclax) has shown significant clinical activity. A CRISPR screen could theoretically identify BCL2 as a top hit. The following table illustrates how validation data for such a combination could be presented.

Cell LineBTK Inhibitor IC50 (nM)BCL-2 Inhibitor IC50 (nM)Combination Index (CI) at ED50*Synergy Level
DLBCL Line 150250.4Strong Synergy
DLBCL Line 275400.7Synergy
Mantle Cell Line 130150.3Strong Synergy
Normal B-cells>1000>1000N/ANot Applicable

*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conclusion

CRISPR-Cas9 screens represent a powerful and unbiased platform for the discovery of novel synergistic drug combinations for BTK inhibitors. By elucidating the genetic vulnerabilities that enhance the efficacy of these targeted agents, researchers can rationally design more effective combination therapies. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies outlined in this guide provide a clear roadmap for validating its potential synergistic interactions and for advancing the development of the next generation of cancer therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Btk-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols

Before commencing any disposal procedures, ensure that all relevant safety measures are in place. All handling of Btk-IN-26 and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles are required. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Protective Clothing: A lab coat must be worn to protect from spills.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process to ensure safety and compliance with regulatory standards.

Step 1: Waste Classification In the absence of a specific SDS, this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.

Step 2: Waste Segregation To prevent dangerous chemical reactions, it is critical to segregate waste streams properly.[1][2]

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, should be collected in a designated, leak-proof hazardous waste container that is clearly labeled.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible container for liquid hazardous waste. Do not mix this compound waste with other incompatible waste streams.[1]

Step 3: Container Labeling All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Step 4: Waste Storage Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and equipped with secondary containment to manage any potential spills.

Step 5: Scheduling Waste Pickup Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Step 6: Decontamination and Empty Container Disposal Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Defacing Labels: After thorough rinsing, the original label on the container must be completely removed or defaced before the container is discarded or repurposed.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table outlines the types of information that are critical for the safe handling and disposal of such compounds, typically found in a Safety Data Sheet.

PropertyThis compoundGeneral Chemical Inhibitor
Molecular Formula Not specifiedVaries
Molecular Weight Not specifiedVaries
Form SolidSolid or Liquid
IC50 0.7 nM (for BTK), 0.8 nM (for BTK C481S)[3]Varies
Storage Temperature Room temperature in continental US; may vary elsewhere[3]As specified by supplier
Solubility Not specifiedVaries

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup by EHS.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated B->C D Solid Waste (Gloves, Tips, etc.) C->D E Liquid Waste (Solutions) C->E F Collect in Labeled Solid Hazardous Waste Container D->F G Collect in Labeled Liquid Hazardous Waste Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Waste Pickup H->I J End: Waste Disposed by EHS I->J

Caption: Logical workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.